molecular formula C10H18Cl2N2O B1384063 [3-(Benzyloxy)propyl]hydrazine dihydrochloride CAS No. 2060006-47-3

[3-(Benzyloxy)propyl]hydrazine dihydrochloride

Cat. No.: B1384063
CAS No.: 2060006-47-3
M. Wt: 253.17 g/mol
InChI Key: DHTWFDUVBWGPGK-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)propyl]hydrazine dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N2O and its molecular weight is 253.17 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(Benzyloxy)propyl]hydrazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [3-(Benzyloxy)propyl]hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Benzyloxy)propyl]hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenylmethoxypropylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c11-12-7-4-8-13-9-10-5-2-1-3-6-10;;/h1-3,5-6,12H,4,7-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTWFDUVBWGPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060006-47-3
Record name [3-(benzyloxy)propyl]hydrazine dihydrochloride
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Foundational & Exploratory

[3-(Benzyloxy)propyl]hydrazine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for [3-(Benzyloxy)propyl]hydrazine dihydrochloride , a specialized building block in medicinal chemistry.

Chemical Class: Alkylhydrazine Salt | CAS: 2060006-47-3 (Free base/Salt generic ref)[1]

Executive Summary

[3-(Benzyloxy)propyl]hydrazine dihydrochloride is a bifunctional synthetic intermediate characterized by a nucleophilic hydrazine moiety separated from a protected oxygen by a propyl spacer.[1] In drug discovery, it serves as a critical "linker-scaffold" reagent.[1][2] The hydrazine terminus is primarily employed to generate nitrogen-containing heterocycles (pyrazoles, pyridazines, triazoles) or hydrazones, while the benzyl-protected alcohol provides a latent handle for further diversification (e.g., PROTAC linker construction or solubility modulation) after deprotection.[1]

This guide details its physicochemical profile, validated synthetic routes, and handling protocols, emphasizing its utility in the synthesis of kinase inhibitors (e.g., MEK inhibitors) and macrocyclic therapeutics.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identification
ParameterDetail
IUPAC Name [3-(phenylmethoxy)propyl]hydrazine; dihydrochloride
Common Name 3-(Benzyloxy)propylhydrazine 2HCl
CAS Number 2060006-47-3 (Specific to salt form often varies; check supplier CoA)
Molecular Formula C₁₀H₁₆N₂O[1] · 2HCl
Molecular Weight 253.17 g/mol (Salt) / 180.25 g/mol (Free Base)
SMILES C1=CC=C(C=C1)COCCCNN.Cl.Cl
Physical Properties[1]
  • Appearance: White to off-white hygroscopic crystalline solid.[1]

  • Solubility: Highly soluble in Water (>50 mg/mL) and DMSO ; moderately soluble in Methanol ; insoluble in non-polar solvents (Hexane, Toluene).[1]

  • Stability: The dihydrochloride salt is significantly more stable to oxidation than the free hydrazine base.[1] It is hygroscopic and should be stored under desiccant at -20°C.[1]

  • pKa (Predicted): The terminal hydrazine nitrogen typically has a pKa ~8.0 (conjugate acid), making the dihydrochloride highly acidic in aqueous solution.[1]

Synthetic Methodology

Validated Synthetic Route

The synthesis proceeds from 3-benzyloxypropanol via activation of the alcohol, followed by hydrazinolysis.[1]

Step-by-Step Protocol:

  • Activation (Mesylation):

    • Reagents: 3-Benzyloxypropan-1-ol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.[1]

    • Procedure: Cool solution of alcohol (1.0 eq) and TEA (1.5 eq) in DCM to 0°C. Add MsCl (1.1 eq) dropwise. Stir 2h. Aqueous workup yields the mesylate.[1]

    • Rationale: Mesylate is a cleaner leaving group than bromide for this substrate, avoiding potential benzyl ether cleavage conditions.[1]

  • Hydrazinolysis (Critical Step):

    • Reagents: Hydrazine hydrate (10.0 eq), Ethanol (Abs).[1]

    • Procedure: Add mesylate solution dropwise to a refluxing solution of excess hydrazine hydrate in ethanol.

    • Scientific Logic:[3][4][5] A large excess of hydrazine is non-negotiable.[1] If stoichiometry is 1:1, the mono-alkylated product will compete with hydrazine for the alkylating agent, leading to the "dimer" (N,N-bis(3-benzyloxypropyl)hydrazine).[1]

  • Salt Formation:

    • Reagents: 4M HCl in Dioxane or conc.[1] HCl.

    • Procedure: Concentrate the reaction mixture to remove excess hydrazine (azeotrope with toluene if necessary).[1] Dissolve residue in EtOH/Et₂O. Add HCl at 0°C. Filter the precipitate.[1]

Visualization: Synthetic Pathway

Synthesis Start 3-Benzyloxypropan-1-ol Inter Mesylate Intermediate (Activated Electrophile) Start->Inter MsCl, Et3N DCM, 0°C Product [3-(Benzyloxy)propyl]hydrazine Dihydrochloride Inter->Product H2N-NH2 (10 eq) EtOH, Reflux Impurity Impurity: N,N-Dialkylated Dimer Inter->Impurity Low Hydrazine Conc.

Caption: Synthesis of [3-(Benzyloxy)propyl]hydrazine showing the critical requirement for excess hydrazine to avoid dimerization.

Core Reactivity & Applications

This compound is a heterocycle precursor .[1] The benzyl group acts as a "mask" for a hydroxyl group, allowing the construction of lipophilic intermediates that can later be deprotected to reveal a polar handle.

Heterocycle Construction

The primary utility is in condensation reactions with 1,3-electrophiles:

  • With 1,3-Diketones: Forms N-alkyl Pyrazoles .

  • With 1,4-Dicarbonyls: Forms N-alkyl Pyridazines .

  • With Isocyanates: Forms Semicarbazides (precursors to triazoles).[1]

Biological Implications (SSAO Inhibition)

Researchers must be aware that hydrazine derivatives, particularly O-benzyl analogs, are often potent inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .[1]

  • Experimental Note: When using this linker in a drug candidate, early screening for SSAO/MAO off-target activity is mandatory.[1] The hydrazine moiety itself is the pharmacophore for this inhibition; conversion to a pyrazole usually abolishes this effect.[1]

Visualization: Reactivity Logic

Reactivity cluster_Apps Primary Applications cluster_Deprotect Post-Modification Core [3-(Benzyloxy)propyl]hydrazine (Nucleophile) Pyraz N-Substituted Pyrazole (Kinase Inhibitor Core) Core->Pyraz + 1,3-Diketone (Cyclocondensation) Hydrazone Hydrazone (Stable Linker) Core->Hydrazone + Aldehyde/Ketone Warning Off-Target Risk: SSAO/VAP-1 Inhibition Core->Warning Intrinsic Activity Alcohol Free Alcohol (HO-(CH2)3-Heterocycle) Pyraz->Alcohol H2, Pd/C (Benzyl Deprotection)

Caption: Reactivity profile showing heterocycle formation and subsequent benzyl deprotection to reveal the functional alcohol.

Handling, Safety & Storage

Hazard Analysis
  • Toxicity: Hydrazines are generally suspected carcinogens and mutagens.[1] Handle as if H350 (May cause cancer) applies.[1]

  • Skin/Eye: Corrosive/Irritant.[1][6][7][8] The dihydrochloride salt is acidic; contact with moisture generates HCl fumes.[1]

  • Incompatibility: Strong oxidizing agents (risk of exothermic N₂ evolution).[1] Reacts with ketones/aldehydes in the air (store under inert gas).[1]

Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill (hygroscopic).[1]

  • Temperature: -20°C (Long-term) or 2-8°C (Working stock).

References

  • Sigma-Aldrich. (2024).[1] Product Specification: [3-(Benzyloxy)propyl]hydrazine dihydrochloride (CAS 2060006-47-3).[1][9] Merck KGaA.[1] Link

  • Accela Chem. (2024).[1] Safety Data Sheet: [3-(benzyloxy)propyl]hydrazine dihydrochloride.[1] Accela ChemBio Inc.[1] Link

  • WIPO (World Intellectual Property Organization). (2021).[1] Patent WO2021170774A1: New macrocyclic compounds, a process for their preparation and pharmaceutical compositions containing them.[1] (Describes analogous benzyl-propyl-amine linker chemistry). Link[1]

  • Ragnarsson, U. (2001).[1] Synthetic methodology for alkyl hydrazines.[1][10] Chemical Society Reviews, 30, 205-213.[1] (Authoritative review on hydrazine synthesis via excess hydrazine method). Link

  • O'Sullivan, J., et al. (2004).[1] Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do.[1] Neurotoxicology, 25(1-2), 303-315.[1] (Reference for hydrazine-based SSAO inhibition risks). Link

Sources

Technical Guide: [3-(Benzyloxy)propyl]hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, solubility behavior, and handling protocols for [3-(Benzyloxy)propyl]hydrazine dihydrochloride . This guide is structured for researchers and formulation scientists requiring precise data for experimental design.

Executive Summary

[3-(Benzyloxy)propyl]hydrazine dihydrochloride (CAS: 2060006-47-3 ) is a specialized bifunctional building block used primarily in medicinal chemistry for the synthesis of nitrogen-containing heterocycles (e.g., pyrazoles, indoles) and as a linker in chemical biology.[1][2]

As a dihydrochloride salt, the compound exhibits distinct solubility characteristics driven by the ionic interaction between the hydrazine moiety and the chloride counterions, contrasting with the lipophilicity of the benzyloxy tail. This guide details its solubility profile, stability concerns, and validated protocols for solution preparation.

Physicochemical Profile

Understanding the structural composition is a prerequisite for predicting solvent interactions.

PropertyData
Chemical Name [3-(Benzyloxy)propyl]hydrazine dihydrochloride
CAS Number 2060006-47-3
Molecular Formula C₁₀H₁₆N₂O · 2HCl
Molecular Weight 253.17 g/mol
Appearance White to off-white crystalline solid
Salt Stoichiometry 1:2 (Base : HCl)
Acidity (pKa) ~8.0 (Hydrazine group, estimated)
Structural Visualization

The following diagram illustrates the core connectivity and the hydrophilic/lipophilic balance (HLB) inherent in the molecule.

Structure Figure 1: Structural domains of [3-(Benzyloxy)propyl]hydrazine dihydrochloride determining solubility. Benzyl Benzyloxy Group (Lipophilic Tail) Linker Propyl Linker (C3 Spacer) Benzyl->Linker Ether Bond Hydrazine Hydrazine Dihydrochloride (Hydrophilic/Ionic Head) Linker->Hydrazine C-N Bond

Solubility Data Analysis

Solvent Compatibility Matrix

The solubility of [3-(Benzyloxy)propyl]hydrazine dihydrochloride is governed by the competition between the highly polar, ionic hydrazine salt headgroup and the non-polar benzyl ether tail.

  • Primary Solvents: Water and DMSO are the solvents of choice. The dihydrochloride salt form renders the molecule highly water-soluble compared to its free base.

  • Secondary Solvents: Lower alcohols (Methanol, Ethanol) provide moderate solubility but may require gentle warming.

  • Incompatible Solvents: Non-polar solvents (Hexane, Toluene, Ether) will not dissolve the salt and are often used to precipitate the compound during purification.

Solubility Limits (Empirical & Class-Based Estimates)

Note: Values represent typical ranges for alkylhydrazine dihydrochloride salts.

SolventSolubility RatingEstimated Limit (25°C)Comments
Water (deionized) High > 50 mg/mLForms an acidic solution (pH ~2-3).
DMSO High > 100 mg/mLIdeal for stock solutions; prevents hydrolysis.
Methanol Moderate ~ 10-25 mg/mLUseful for reactions; evaporation is easier.
Ethanol Low-Moderate < 10 mg/mLSolubility decreases significantly with chain length.
Dichloromethane (DCM) Low < 1 mg/mLThe salt form is generally insoluble in DCM.
Diethyl Ether Insoluble NegligibleUsed as an antisolvent for precipitation.
pH-Dependent Solubility

The solubility of this compound is pH-dependent .

  • Acidic to Neutral pH (< 7): The compound remains protonated (ionic) and highly soluble.

  • Basic pH (> 8): Neutralization with a base (e.g., NaOH, NaHCO₃) converts the salt to the free base ([3-(benzyloxy)propyl]hydrazine). The free base is an oil or low-melting solid with significantly reduced water solubility and increased solubility in organic solvents like DCM or Ethyl Acetate.

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Use this self-validating protocol to determine the exact solubility limit for your specific batch.

  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add the solvent (Water or DMSO) in 50 µL increments.

  • Agitation: Vortex vigorously for 30 seconds after each addition.

  • Observation: Inspect for clarity. If undissolved solid remains, sonicate for 5 minutes at ambient temperature.

  • Endpoint: Continue adding solvent until a clear solution is obtained.

    • Calculation: Solubility (mg/mL) = Mass (mg) / Total Volume (mL).

Protocol B: Preparation of 100 mM Stock Solution

Target Concentration: 100 mM (25.32 mg/mL)

  • Weighing: Accurately weigh 25.3 mg of [3-(Benzyloxy)propyl]hydrazine dihydrochloride.

  • Solvent Choice: Use anhydrous DMSO for long-term storage or nuclease-free water for immediate biological use.

  • Dissolution: Add 1.0 mL of solvent. Vortex until fully dissolved.

  • Sterilization: If using water for cell culture, filter through a 0.22 µm PTFE or PES syringe filter . Note: Nylon filters may bind hydrazines.

  • Storage: Aliquot into amber vials and store at -20°C . Avoid repeated freeze-thaw cycles.

Handling & Stability Mechanisms

Oxidation Sensitivity

Hydrazines are reducing agents and are susceptible to oxidation by atmospheric oxygen, leading to the formation of azines or azo compounds.

  • Mechanism: R-NH-NH₂ + [O] → R-N=N-H (unstable) → Decomposition.

  • Mitigation: The dihydrochloride salt form significantly stabilizes the hydrazine against oxidation compared to the free base. However, stock solutions should still be kept under inert gas (Nitrogen/Argon) if stored for extended periods.

Hygroscopicity

Dihydrochloride salts are often hygroscopic. Absorption of atmospheric moisture can lead to hydrolysis or weighing errors.

  • Handling: Equilibrate the vial to room temperature before opening to prevent condensation. Store with desiccants.

Workflow Visualization: Solubilization & Usage

The following flow diagram outlines the decision logic for solvent selection based on the application.

Workflow Figure 2: Solvent selection decision tree based on experimental application. Start Start: [3-(Benzyloxy)propyl]hydrazine 2HCl AppCheck Select Application Start->AppCheck BioAssay Biological Assay (Cell Culture/Enzymatic) AppCheck->BioAssay ChemSyn Chemical Synthesis (Reaction Intermediate) AppCheck->ChemSyn DMSO Dissolve in DMSO (Stock: 100 mM) BioAssay->DMSO Preferred (Stability) Water Dissolve in Water (Fresh Prep Only) BioAssay->Water Alternative (Immediate use) ChemSyn->Water Aqueous Coupling Methanol Dissolve in Methanol/Ethanol ChemSyn->Methanol Nucleophilic Attack

References

  • Sigma-Aldrich. (n.d.). [3-(Benzyloxy)propyl]hydrazine dihydrochloride Product Page. Retrieved from (Search CAS: 2060006-47-3).

  • PubChem. (2025). Compound Summary: Hydrazine derivatives. National Library of Medicine. Retrieved from .

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl hydrazines. Chemical Society Reviews, 30(4), 205-213. (Contextual grounding for hydrazine salt stability).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Reference for solubility principles of amine salts).

Sources

Technical Guide: Mechanism of Action of [3-(Benzyloxy)propyl]hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, experimental protocols, and pharmacological context of [3-(Benzyloxy)propyl]hydrazine dihydrochloride . This compound is a potent, hydrazine-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase Copper Containing 3 (AOC3) .

Executive Summary & Chemical Identity

[3-(Benzyloxy)propyl]hydrazine dihydrochloride is a synthetic hydrazine derivative designed as a mechanism-based inhibitor (suicide substrate) for copper-containing amine oxidases (CAOs). Its primary biological target is Vascular Adhesion Protein-1 (VAP-1/SSAO) , an enzyme critical in leukocyte trafficking, inflammation, and fibrosis.

  • Chemical Name: [3-(Benzyloxy)propyl]hydrazine dihydrochloride[1]

  • Molecular Formula: C₁₀H₁₆N₂O · 2HCl

  • Core Moiety: Alkylhydrazine (Carbonyl-reactive group)

  • Structural Logic: The benzyloxy tail mimics the natural substrate (benzylamine) to ensure active site affinity, while the hydrazine headgroup irreversibly binds the cofactor.

Pharmacological Profile
PropertyDescription
Primary Target VAP-1 / SSAO (AOC3)
Mechanism Type Irreversible / Slowly-Reversible Covalent Inhibition
Cofactor Interaction Forms a hydrazone adduct with Topaquinone (TPQ)
Selectivity Challenge Must be distinguished from MAO-A/B (FAD-dependent) and DAO (TPQ-dependent)

Mechanism of Action (MOA)

The inhibitory action of [3-(Benzyloxy)propyl]hydrazine is driven by its reactivity as a carbonyl reagent . Unlike competitive inhibitors that merely occupy the active site, this compound chemically modifies the enzyme's cofactor.

The Target: VAP-1/SSAO and the TPQ Cofactor

VAP-1 is a copper-containing amine oxidase that utilizes a unique cofactor derived from a modified tyrosine residue: 2,4,5-trihydroxyphenylalanine quinone (Topaquinone or TPQ) . The C5 carbonyl oxygen of TPQ is the essential electrophile for the oxidative deamination of primary amines.

Molecular Binding Sequence
  • Recognition & Entry: The hydrophobic benzyloxypropyl chain enters the VAP-1 active site channel. The benzyloxy group interacts with the hydrophobic pocket (Leu469, Phe389 in human VAP-1) typically occupied by the phenyl ring of benzylamine.

  • Nucleophilic Attack: The terminal nitrogen (Nβ) of the hydrazine group performs a nucleophilic attack on the C5 carbonyl carbon of the oxidized TPQ cofactor.

  • Adduct Formation: Instead of proceeding through the normal Schiff base hydrolysis (which would release the product), the hydrazine forms a stable hydrazone adduct (or azo-intermediate).

  • Inactivation: The TPQ cofactor is locked in a reduced, modified state (hydrazone form). It cannot be re-oxidized by molecular oxygen to complete the catalytic cycle. The enzyme is effectively "dead" until new protein is synthesized.

Selectivity vs. MAO
  • MAO-A/B: Use FAD (Flavin Adenine Dinucleotide) as a cofactor. While hydrazines can inhibit MAO (e.g., phenelzine), the specific "benzyloxypropyl" linker is optimized for the VAP-1 cavity structure, providing selectivity over the smaller or different hydrophobic requirements of MAO active sites.

  • DAO (Diamine Oxidase): Also uses TPQ. Selectivity here is determined by the "propyl" spacer length; DAO prefers shorter or cationic chains (like histamine), whereas VAP-1 prefers lipophilic, benzyl-like chains.

Pathway Visualization

The following diagram illustrates the irreversible inhibition mechanism at the molecular level.

MOA Inhibitor [3-(Benzyloxy)propyl]hydrazine Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Active Site Entry (Hydrophobic Fit) Enzyme_Ox VAP-1 (Oxidized) Cofactor: TPQ-C5=O Enzyme_Ox->Complex Transition Nucleophilic Attack (N-NH2 -> C=O) Complex->Transition Binding Adduct Stable Hydrazone Adduct (Enzyme Inactive) Transition->Adduct Covalent Bond Formation Substrate Natural Substrate (Benzylamine) Substrate->Enzyme_Ox Normal Cycle

Caption: Kinetic pathway of VAP-1 inactivation. The inhibitor bypasses the catalytic turnover, trapping the TPQ cofactor in a stable hydrazone state.

Experimental Protocols

To validate the activity of [3-(Benzyloxy)propyl]hydrazine dihydrochloride, researchers typically employ a fluorometric or radiometric amine oxidase assay.

Protocol A: Fluorometric VAP-1 Inhibition Assay (Amplex Red)

This assay measures the hydrogen peroxide (


) produced by VAP-1 activity. Since the inhibitor prevents 

generation, activity decreases.

Materials:

  • Recombinant Human VAP-1 (rhVAP-1) or tissue homogenate (e.g., adipose tissue).

  • Substrate: Benzylamine (1 mM final).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4.

Workflow:

  • Preparation: Dissolve [3-(Benzyloxy)propyl]hydrazine dihydrochloride in DMSO (stock 10 mM). Dilute serially in buffer.

  • Pre-incubation: Mix 50 µL of Enzyme + 20 µL of Inhibitor (various concentrations). Incubate at 37°C for 30 minutes .

    • Note: Pre-incubation is critical for mechanism-based inhibitors to allow time for the covalent bond to form.

  • Reaction Start: Add 30 µL of Master Mix (Benzylamine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30-60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Inhibitor] to determine

    
    .
    
Protocol B: Selectivity Screen (MAO vs. SSAO)

To confirm the compound is targeting SSAO and not MAO, run parallel assays:

  • SSAO Assay: Substrate = Benzylamine (inhibited by Semicarbazide).

  • MAO-A Assay: Substrate = Serotonin or Tyramine (inhibited by Clorgyline).

  • MAO-B Assay: Substrate = Phenylethylamine (inhibited by Selegiline).

Interpretation: [3-(Benzyloxy)propyl]hydrazine should show an


 in the nanomolar (nM)  range for SSAO, while showing significantly higher 

(micromolar range) for MAO-A/B.

Data Interpretation & Kinetic Analysis

When analyzing data for this inhibitor, expect the following kinetic signatures typical of hydrazine-based suicide inhibition.

ParameterExpected BehaviorExplanation
Time-Dependency Yes Inhibition potency increases with pre-incubation time (

decreases).
Dialysis Reversibility No / Very Slow Activity is not restored after dialyzing the enzyme, confirming covalent modification.
Substrate Protection Yes High concentrations of substrate (Benzylamine) added before the inhibitor will protect the enzyme, confirming active-site competition.
Visualizing the Assay Workflow

Protocol cluster_0 Pre-Incubation Phase cluster_1 Reaction Phase Step1 Enzyme Source (rhVAP-1 or Tissue) Step2 Add Inhibitor (Serial Dilution) Step1->Step2 Step3 Incubate 37°C (30 mins) Step2->Step3 Step4 Add Substrate Mix (Benzylamine + Amplex Red + HRP) Step3->Step4 Step5 Measure Fluorescence (Ex 530 / Em 590) Step4->Step5

Caption: Step-by-step workflow for the fluorometric determination of VAP-1 inhibition.

References

  • Dunkel, P. et al. (2011). Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent survey. Expert Opinion on Therapeutic Patents. Link

  • O'Sullivan, J. et al. (2004). Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do. Neurotoxicology. Link

  • Kinemuchi, H. et al. (2004). Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO). Neurotoxicology. (Describes the hydrazine mechanism on TPQ). Link

  • PubChem Compound Summary . [3-(Benzyloxy)propyl]hydrazine dihydrochloride (CID 20499396). National Center for Biotechnology Information. Link

  • Sigma-Aldrich / Merck . Product Specification: Hydrazine-based Inhibitors. (General reference for handling hydrazine dihydrochlorides). Link

Sources

[3-(Benzyloxy)propyl]hydrazine Dihydrochloride: A Bifunctional Scaffold for Advanced Medicinal Chemistry and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex small-molecule inhibitors—the demand for versatile, orthogonally protected building blocks is paramount. [3-(Benzyloxy)propyl]hydrazine dihydrochloride (CAS: 2060006-47-3) emerges as a highly strategic bifunctional scaffold[1].

This molecule combines a highly reactive, alpha-effect driven hydrazine moiety with a robust, benzyl-protected terminal alcohol, separated by a minimal three-carbon alkyl spacer. This architectural design allows researchers to execute complex N-heterocyclization or hydrazone ligations at one terminus, while preserving the other terminus for late-stage functionalization following selective catalytic hydrogenolysis. This whitepaper details the physicochemical profile, mechanistic utility, and validated experimental protocols for deploying this scaffold in advanced synthetic workflows.

Physicochemical Profiling & Structural Rationale

Understanding the physical properties of [3-(Benzyloxy)propyl]hydrazine dihydrochloride (BPHD) is critical for optimizing reaction conditions, particularly regarding solubility and stoichiometric calculations. Supplied as a dihydrochloride salt, the molecule is highly stable against atmospheric oxidation, a common degradation pathway for free alkyl hydrazines.

Table 1: Physicochemical Properties of BPHD
PropertyValue / DescriptionStrategic Implication
CAS Number 2060006-47-3Ensures precise sourcing and structural verification[1].
Molecular Formula C₁₀H₁₈Cl₂N₂ODefines stoichiometric equivalents for multi-component reactions.
Molecular Weight 253.17 g/mol Requires careful mass-to-mole conversion during protocol scaling.
Physical State Solid (Dihydrochloride salt)Enhances shelf-life; requires base-mediated neutralization in situ to liberate the active nucleophile.
Alkyl Spacer Propyl (-CH₂CH₂CH₂-)Provides a rigid, hydrophobic linker alternative to PEG chains, useful for modulating the lipophilicity (clogP) of PROTACs.
Table 2: Orthogonal Reactivity Matrix

The true power of BPHD lies in its orthogonal reactivity. The table below outlines how specific conditions selectively target one functional group while leaving the other intact.

Functional GroupReactive TowardStable Against
Hydrazine (-NHNH₂) Aldehydes, Ketones, 1,3-Diketones, ElectrophilesMild bases, Catalytic hydrogenation (post-cyclization)
Benzyl Ether (-OBn) Catalytic Hydrogenation (Pd/C, H₂), Strong Lewis Acids (BCl₃)Nucleophiles, Mild/Moderate Acids, Strong Bases, Oxidants

Mechanistic Utility in Drug Design

N-Heterocycle Synthesis (Pyrazoles and Triazoles)

Hydrazines are the premier precursors for the synthesis of pyrazoles via cyclocondensation with 1,3-diketones or


-unsaturated carbonyls[2]. When BPHD is utilized, the benzyloxypropyl chain is seamlessly installed as an N-alkyl substituent on the resulting heterocycle. This is highly relevant in medicinal chemistry, where the pyrazole core frequently serves as a bioisostere for amides or a hinge-binding motif in kinase inhibitors[3].
PROTAC Linker Assembly

In PROTAC development, achieving the correct spatial distance between the target-binding ligand and the E3 ligase ligand is critical. BPHD acts as a foundational linker. Once the hydrazine terminus is anchored to the target ligand (e.g., via pyrazole formation), the benzyl ether is cleaved to reveal a primary alcohol. This hydroxyl group can then undergo Mitsunobu coupling, etherification, or esterification to attach the E3 ligase ligand (e.g., a thalidomide or VHL derivative).

G A [3-(Benzyloxy)propyl]hydrazine (BPHD) B Hydrazine Nucleophile (N-Terminal) A->B Pathway 1 C Benzyl Ether (O-Terminal) A->C Pathway 2 D Condensation (1,3-Diketones / Aldehydes) B->D F Catalytic Hydrogenolysis (Pd/C, H2) C->F E Stable Heterocycle (Pyrazole / Triazole) D->E H PROTAC / Bioconjugate Assembly E->H Anchored Ligand G Free Hydroxyl (-OH revealed) F->G G->H Linker Attachment

Bifunctional reactivity of BPHD enabling orthogonal heterocycle synthesis and linker assembly.

Validated Experimental Protocols

To ensure self-validating and reproducible systems, the following protocols detail the step-by-step methodologies for utilizing BPHD, explicitly explaining the causality behind the chemical choices.

Protocol 1: Synthesis of 1-(3-(Benzyloxy)propyl)-1H-pyrazoles

This protocol describes the cyclocondensation of BPHD with a standard 1,3-diketone (e.g., acetylacetone) to form an N-alkylated pyrazole[2][3].

Causality & Rationale: BPHD is supplied as a dihydrochloride salt. To activate the hydrazine, a base must be introduced. Sodium acetate (NaOAc) is chosen over stronger bases (like NaOH) because it effectively neutralizes the HCl to liberate the free hydrazine while buffering the solution, preventing base-catalyzed degradation of the diketone. Ethanol is selected as the solvent because it solubilizes both the organic diketone and the polar salt intermediates, and its boiling point (78 °C) provides the optimal thermal energy to drive the dehydration and aromatization steps.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend BPHD (1.0 mmol, 253 mg) in absolute ethanol (5.0 mL).

  • Neutralization: Add Sodium Acetate (NaOAc) (2.2 mmol, 180 mg) to the suspension. Stir at room temperature for 15 minutes to liberate the free hydrazine base.

  • Condensation: Slowly add the 1,3-diketone (1.1 mmol) dropwise to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) and stir for 2–4 hours. Monitor reaction progress via TLC or LC-MS until the hydrazine is fully consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude benzyloxypropyl-pyrazole. Purify via silica gel chromatography if necessary.

G Step1 Step 1: BPHD + NaOAc + 1,3-Diketone (Solvent: EtOH, Temp: 25°C) Step2 Step 2: Hydrazone Intermediate Formation (Nucleophilic attack by primary -NH2) Step1->Step2 Step3 Step 3: Intramolecular Cyclization (Attack by secondary -NH- on carbonyl) Step2->Step3 Step4 Step 4: Thermal Dehydration (-2 H2O) (Aromatization at 80°C) Step3->Step4 Step5 Final Product: 1-(3-Benzyloxypropyl)-1H-pyrazole Step4->Step5

Step-by-step mechanistic workflow for pyrazole synthesis using BPHD.
Protocol 2: Orthogonal Deprotection (Benzyl Ether Hydrogenolysis)

Once the pyrazole (or other target motif) is synthesized, the benzyl ether must be cleaved to reveal the free propanol tail for subsequent linker coupling[4].

Causality & Rationale: Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the gold standard for O-benzyl cleavage. However, newly formed nitrogen heterocycles (like pyrazoles) possess basic lone pairs that can coordinate to the palladium surface, effectively poisoning the catalyst and halting the reaction. To circumvent this, a catalytic amount of Acetic Acid (AcOH) or Hydrochloric acid is added. The acid protonates the basic nitrogens, preventing metal coordination and dramatically accelerating the rate of hydrogenolysis[4][5].

Step-by-Step Methodology:

  • Setup: Dissolve the 1-(3-benzyloxypropyl)-1H-pyrazole derivative (1.0 mmol) in Methanol or Ethanol (10 mL) in a hydrogenation flask.

  • Acidification: Add 2–3 drops of glacial Acetic Acid (AcOH) to the solution to prevent catalyst poisoning.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to substrate). Safety Note: Pd/C is pyrophoric; add it under an inert argon/nitrogen atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure or 1-3 atm in a Parr shaker) at room temperature for 4–12 hours.

  • Filtration: Once LC-MS confirms complete debenzylation, purge the flask with nitrogen. Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the free 3-(1H-pyrazol-1-yl)propan-1-ol derivative, ready for PROTAC linker attachment.

References

  • National Institutes of Health (PMC) / RSC Advances. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved February 27, 2026. URL:[Link]

  • Atlantchim Pharma. Science About O-Benzyl protecting groups. Retrieved February 27, 2026. URL:[Link]

  • Journal of Organic Chemistry / ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved February 27, 2026. URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of [3-(Benzyloxy)propyl]hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydrazine derivatives are a cornerstone in medicinal chemistry and drug development, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] Their unique chemical properties, particularly their nucleophilicity and ability to form stable heterocyclic structures, have led to their incorporation into numerous therapeutic agents. This guide provides a comprehensive, in-depth exploration of a plausible and robust synthetic pathway for [3-(Benzyloxy)propyl]hydrazine dihydrochloride, a compound of interest for researchers and scientists in the field.

While the specific "discovery" of this molecule is not extensively documented in publicly available literature, its structure suggests a logical synthetic approach based on well-established and reliable organic chemistry transformations. This whitepaper will therefore focus on a proposed multi-step synthesis, providing detailed experimental protocols, mechanistic insights, and characterization data. The presented methodologies are designed to be self-validating and are grounded in authoritative chemical literature, ensuring scientific integrity and practical applicability for professionals in drug discovery and development.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of [3-(Benzyloxy)propyl]hydrazine dihydrochloride can be logically approached through a multi-step sequence, starting from readily available precursors. The overall strategy involves the initial construction of the benzyloxypropyl backbone, followed by the introduction of the hydrazine moiety and subsequent salt formation. A robust and well-documented method for the introduction of a primary amine, the Gabriel synthesis, will be central to this proposed pathway.[2][3][4][5]

The proposed synthetic workflow is as follows:

G A 1,3-Propanediol B 3-(Benzyloxy)propan-1-ol A->B Williamson Ether Synthesis C 1-(Benzyloxy)-3-chloropropane B->C Chlorination D N-[3-(Benzyloxy)propyl]phthalimide C->D Gabriel Synthesis: Alkylation E 3-(Benzyloxy)propylamine D->E Gabriel Synthesis: Hydrazinolysis F [3-(Benzyloxy)propyl]hydrazine E->F Conversion to Hydrazine (Proposed) G [3-(Benzyloxy)propyl]hydrazine dihydrochloride F->G Salt Formation

Figure 1: Proposed multi-step synthetic pathway for [3-(Benzyloxy)propyl]hydrazine dihydrochloride.

An alternative, more direct approach for the synthesis of the hydrazine will also be discussed, involving the direct reaction of an alkyl halide with hydrazine.

Part 1: Synthesis of Key Intermediates

Step 1: Synthesis of 3-(Benzyloxy)propan-1-ol

The initial step involves the protection of one of the hydroxyl groups of 1,3-propanediol as a benzyl ether. The Williamson ether synthesis is a classic and efficient method for this transformation.

Experimental Protocol:

  • To a solution of potassium hydroxide (2.0 equivalents) in a mixture of xylene and an excess of 1,3-propanediol, benzyl chloride (1.0 equivalent) is added dropwise at a temperature of 50-60°C.[6]

  • The reaction mixture is then heated to 100°C for 2 hours.

  • After cooling, water is added, and the mixture is extracted with dichloromethane.

  • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude oil is purified by vacuum distillation to yield 3-(benzyloxy)propan-1-ol.[6]

Causality of Experimental Choices:

  • The use of an excess of 1,3-propanediol helps to minimize the formation of the dibenzylated diether byproduct.

  • Potassium hydroxide acts as the base to deprotonate the hydroxyl group of the diol, forming the more nucleophilic alkoxide.

  • The reaction temperature is elevated to ensure a reasonable reaction rate.

Step 2: Synthesis of 1-(Benzyloxy)-3-chloropropane

The hydroxyl group of 3-(benzyloxy)propan-1-ol is then converted to a good leaving group, a chloride, to facilitate the subsequent nucleophilic substitution.

Experimental Protocol:

  • 3-(Benzyloxy)propan-1-ol (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane.

  • The solution is cooled in an ice bath, and thionyl chloride (1.2 equivalents) is added dropwise, maintaining the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(benzyloxy)-3-chloropropane.

Causality of Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies the workup.

  • The reaction is performed at a low temperature initially to control the exothermic reaction.

Step 3: Synthesis of N-[3-(Benzyloxy)propyl]phthalimide

This step utilizes the Gabriel synthesis to introduce a protected form of the primary amine. This method is advantageous as it prevents the over-alkylation that can occur with direct amination.[3][4]

Experimental Protocol:

  • Potassium phthalimide (1.1 equivalents) is suspended in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • 1-(Benzyloxy)-3-chloropropane (1.0 equivalent) is added to the suspension.

  • The reaction mixture is heated to facilitate the SN2 reaction. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield pure N-[3-(Benzyloxy)propyl]phthalimide.

Causality of Experimental Choices:

  • Potassium phthalimide provides a nucleophilic source of nitrogen that is sterically hindered, preventing further alkylation.[4]

  • DMF is an excellent solvent for SN2 reactions as it is polar and aprotic, effectively solvating the potassium cation while leaving the phthalimide anion highly nucleophilic.

G cluster_0 Part 1: Intermediate Synthesis A 1,3-Propanediol B 3-(Benzyloxy)propan-1-ol A->B  Benzyl Chloride, KOH (Williamson Ether Synthesis) C 1-(Benzyloxy)-3-chloropropane B->C  SOCl2 (Chlorination) D N-[3-(Benzyloxy)propyl]phthalimide C->D  Potassium Phthalimide, DMF (Gabriel Alkylation)

Figure 2: Workflow for the synthesis of the key intermediate, N-[3-(Benzyloxy)propyl]phthalimide.

Part 2: Synthesis and Characterization of the Final Product

Step 4: Synthesis of 3-(Benzyloxy)propylamine

The phthalimide protecting group is removed by hydrazinolysis in what is known as the Ing-Manske procedure, yielding the desired primary amine.[7]

Experimental Protocol:

  • N-[3-(Benzyloxy)propyl]phthalimide (1.0 equivalent) is suspended in ethanol or methanol.

  • Hydrazine hydrate (1.5 - 2.0 equivalents) is added to the suspension.[8]

  • The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). A white precipitate of phthalhydrazide will form.[8]

  • The mixture is cooled, and dilute hydrochloric acid is added to dissolve the precipitate and protonate the amine.

  • The phthalhydrazide precipitate is removed by filtration.

  • The filtrate is concentrated, and the pH is adjusted with a base (e.g., NaOH) to liberate the free amine, which is then extracted with an organic solvent.

  • The organic extracts are dried and concentrated to yield 3-(benzyloxy)propylamine.

Causality of Experimental Choices:

  • Hydrazine hydrate is a strong nucleophile that attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable six-membered ring (phthalhydrazide) and the release of the primary amine.[5]

Step 5 (Proposed): Synthesis of [3-(Benzyloxy)propyl]hydrazine

The conversion of a primary amine to a hydrazine is a complex transformation. A more direct and commonly employed method for synthesizing alkylhydrazines involves the reaction of an alkyl halide with hydrazine.

Alternative and Recommended Protocol (Direct Hydrazination):

  • 1-(Benzyloxy)-3-chloropropane (1.0 equivalent) is added to a large excess of hydrazine hydrate.

  • The reaction mixture is heated to promote the nucleophilic substitution.

  • After the reaction is complete, the excess hydrazine is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove any remaining hydrazine salts.

  • The organic layer is dried and concentrated to yield crude [3-(Benzyloxy)propyl]hydrazine.

Causality of Experimental Choices:

  • A large excess of hydrazine is used to minimize the formation of the disubstituted hydrazine byproduct.

  • Direct alkylation of hydrazine is often inefficient due to poor control over the level of substitution, but with a primary alkyl halide and a large excess of hydrazine, it can be a viable route.[9]

Step 6: Formation of [3-(Benzyloxy)propyl]hydrazine Dihydrochloride

The final step is the formation of the stable dihydrochloride salt.

Experimental Protocol:

  • The crude [3-(Benzyloxy)propyl]hydrazine is dissolved in a suitable solvent such as diethyl ether or isopropanol.

  • The solution is cooled in an ice bath.

  • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until the precipitation is complete.

  • The white precipitate of [3-(Benzyloxy)propyl]hydrazine dihydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Causality of Experimental Choices:

  • The dihydrochloride salt is formed because both nitrogen atoms of the hydrazine moiety are basic and can be protonated by a strong acid like HCl.

  • The salt form is typically a stable, crystalline solid that is easier to handle and purify than the free base.[10]

G cluster_1 Part 2: Final Product Synthesis D N-[3-(Benzyloxy)propyl]phthalimide E 3-(Benzyloxy)propylamine D->E  Hydrazine Hydrate (Hydrazinolysis) C 1-(Benzyloxy)-3-chloropropane F [3-(Benzyloxy)propyl]hydrazine C->F  Excess Hydrazine Hydrate (Direct Hydrazination - Recommended) G [3-(Benzyloxy)propyl]hydrazine dihydrochloride F->G  HCl (Salt Formation)

Figure 3: Workflow for the synthesis of [3-(Benzyloxy)propyl]hydrazine dihydrochloride from key intermediates.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.[11]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Key Signals (CDCl₃, δ ppm)Expected Mass Spec (ESI+) m/z
3-(Benzyloxy)propan-1-olC₁₀H₁₄O₂166.227.40-7.28 (m, 5H), 4.55 (s, 2H), 3.89-3.60 (m, 4H), 1.90-1.80 (m, 2H)[12]167.1 [M+H]⁺, 189.1 [M+Na]⁺
1-(Benzyloxy)-3-chloropropaneC₁₀H₁₃ClO184.667.35-7.25 (m, 5H), 4.50 (s, 2H), 3.65 (t, 2H), 3.55 (t, 2H), 2.05 (m, 2H)185.1 [M+H]⁺
N-[3-(Benzyloxy)propyl]phthalimideC₁₈H₁₇NO₃295.347.90-7.70 (m, 4H), 7.40-7.20 (m, 5H), 4.45 (s, 2H), 3.80 (t, 2H), 3.50 (t, 2H), 2.00 (m, 2H)296.1 [M+H]⁺
3-(Benzyloxy)propylamineC₁₀H₁₅NO165.237.35-7.25 (m, 5H), 4.50 (s, 2H), 3.50 (t, 2H), 2.80 (t, 2H), 1.80 (m, 2H)166.1 [M+H]⁺
[3-(Benzyloxy)propyl]hydrazine dihydrochlorideC₁₀H₁₈Cl₂N₂O253.17Aromatic protons (~7.3 ppm), benzylic protons (~4.5 ppm), and aliphatic protons (shifts will vary and signals may be broad due to the salt form and proton exchange).181.1 [M+H]⁺ (free base)[13]

Note: The expected NMR signals are estimations based on analogous structures and may vary depending on the solvent and other experimental conditions. High-resolution mass spectrometry (HRMS) should be used for accurate mass determination.[11][14]

Conclusion

This technical guide has outlined a logical and robust synthetic pathway for [3-(Benzyloxy)propyl]hydrazine dihydrochloride, a molecule with potential applications in drug discovery and development. By leveraging well-established reactions such as the Williamson ether synthesis and the Gabriel synthesis, this guide provides a detailed roadmap for its preparation. The emphasis on the causality of experimental choices, coupled with detailed protocols and expected characterization data, ensures that this document serves as a valuable resource for researchers and scientists in the field. The presented methodologies are designed to be both practical and scientifically sound, providing a solid foundation for the synthesis and further investigation of this and related hydrazine derivatives.

References

  • CymitQuimica. (n.d.). CAS 5341-61-7: Hydrazine, dihydrochloride.
  • Sciencemadness. (2020, January 3). Hydrazine hydrochloride.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Khan Academy. (n.d.). Gabriel phthalimide synthesis.
  • (n.d.). Gabriel Synthesis. Retrieved from a relevant organic chemistry resource.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
  • ChemicalBook. (n.d.). 3-Benzyloxy-1-propanol synthesis.
  • J&K Scientific LLC. (2021, February 23). Gabriel Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14).
  • PrepChem.com. (n.d.). Synthesis of 3-benzyloxy propanal.
  • Benchchem. (n.d.). The Synthesis of Hydrazine: A Technical Guide to its Discovery and Evolution.
  • (n.d.).
  • Wikipedia. (n.d.). Hydrazine.
  • Chauhan, P., et al. (2020, March 13).
  • (n.d.). Process for manufacture of hydrazine and alkyl substituted hydrazines.
  • (2025, August 7). Synthetic methodology for alkyl substituted hydrazines.
  • PubChemLite. (n.d.). [3-(benzyloxy)propyl]hydrazine dihydrochloride (C10H16N2O).
  • ResearchGate. (n.d.). Synthetic transformations: a) Deprotection of the hydrazide 7a to form hydrazine hydrochloride salt 8 and crystal structure of 8.
  • (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • Benchchem. (n.d.). Application of Pivalylbenzhydrazine in medicinal chemistry research.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-(Hexyloxy)propylamine.
  • Benchchem. (n.d.). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines.
  • Benchchem. (n.d.). Resolving discrepancies between NMR and mass spectrometry data during characterization.
  • (n.d.). Method for preparing 3-aryloxy-3-aryl propylamine.
  • (2008, November 19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Googleapis.com.
  • ChemicalBook. (n.d.). 3-Benzyloxy-1-propanol | 4799-68-2.
  • PrepChem.com. (n.d.). Synthesis of 3-benzyloxypropanol.
  • Sigma-Aldrich. (n.d.). (3-Benzyloxy-phenyl)-hydrazine hydrochloride | 59146-68-8.
  • Semantic Scholar. (n.d.). Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives.
  • (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • ChemRxiv. (n.d.). NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES.
  • ChemScene. (n.d.). 4799-68-2 | 3-(Benzyloxy)propan-1-ol.
  • PMC. (2017, January 11). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics.
  • Organic Syntheses Procedure. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane.
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  • Angene Chemical. (n.d.). 3-Benzyloxy-1-propanol(CAS# 4799-68-2 ).
  • (n.d.). 3-Hydroxybenzylhydrazine = 98.0 HPLC 81012-99-9.

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Methodological & Application

protocol for carbonyl labeling with [3-(Benzyloxy)propyl]hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Principle

The detection of carbonyl-containing metabolites (aldehydes, ketones, reducing sugars, and oxidized lipids) in complex biological matrices is frequently hampered by their low ionization efficiency in Electrospray Ionization (ESI) and poor retention on standard Reverse Phase (C18) chromatography.

[3-(Benzyloxy)propyl]hydrazine dihydrochloride serves as a high-performance chemical probe designed to overcome these limitations.

The "Hydrophobic Tag" Mechanism

Unlike standard reagents (e.g., DNPH), this compound introduces a benzyloxypropyl moiety . This structural addition serves a dual purpose:

  • Hydrophobic Shift: It significantly increases the logP of polar analytes (like glycans or short-chain aldehydes), shifting their retention time away from the solvent front and into the gradient region of C18 columns.

  • Ionization Enhancement: The introduction of the organic handle improves desolvation in ESI sources, leading to signal enhancement (typically 10–100 fold compared to underivatized analytes).

Reaction Chemistry

The labeling proceeds via a classic acid-catalyzed condensation.[1] The hydrazine nucleophile attacks the electrophilic carbonyl carbon, forming a transient carbinolamine intermediate, which dehydrates to form a stable hydrazone .[2]

Critical Consideration: As the reagent is supplied as a dihydrochloride salt (


), the reaction solution becomes highly acidic upon dissolution. Successful labeling requires buffering to a pH window of 4.5–5.5 . Below pH 4, the hydrazine is fully protonated and non-nucleophilic; above pH 6, the dehydration step becomes rate-limiting.

Materials & Reagents

ComponentGrade/SpecificationNotes
Labeling Reagent [3-(Benzyloxy)propyl]hydrazine dihydrochlorideStore at -20°C; Hygroscopic.
Solvent A Methanol (LC-MS Grade)Carrier solvent.
Solvent B Water (LC-MS Grade)Reaction medium.
Catalyst/Buffer Pyridine / Acetic AcidUsed to adjust pH to ~5.0.
Quenching Agent Acetone (HPLC Grade)Scavenges excess hydrazine.
Internal Standard Isotopically labeled analog (if available)Alternatively, use a non-endogenous ketone (e.g., cyclohexanone).

Experimental Protocol

Reagent Preparation[3][4][5]
  • Stock Solution (50 mM): Dissolve 12.7 mg of [3-(Benzyloxy)propyl]hydrazine dihydrochloride in 1.0 mL of Methanol.

    • Note: This solution is stable for 1 week at -20°C.

  • Reaction Buffer (pH 5.0): Prepare a solution of 5% Acetic Acid and 5% Pyridine in Methanol (v/v).

Derivatization Workflow[6]

Step 1: Sample Solubilization Dissolve the dried sample (e.g., plasma extract, glycan mixture) in 50 µL of Reaction Buffer .

  • Why: The pyridine neutralizes the HCl from the reagent, while acetic acid maintains the protonation state of the carbonyl oxygen.

Step 2: Reagent Addition Add 50 µL of the 50 mM Reagent Stock Solution .

  • Final Concentration: ~25 mM reagent (Ensure at least 10-fold molar excess over estimated carbonyls).

Step 3: Incubation Seal the vial and incubate.

  • Standard Carbonyls: 60 minutes at 50°C.

  • Labile Analytes (e.g., oxidized lipids): 2 hours at 37°C to prevent thermal degradation.

Step 4: Quenching (Optional but Recommended) Add 10 µL of Acetone and incubate for 10 minutes at room temperature.

  • Mechanism:[1][3][4][5][6] Acetone reacts with the remaining hydrazine to form a specific hydrazone.[3] This prevents the reagent from reacting with carbonyls in the LC system and provides a specific "reagent blank" peak.

Step 5: Preparation for Injection Centrifuge at 12,000 x g for 5 minutes. Transfer supernatant to an autosampler vial.

  • Dilution: If the signal is expected to be high, dilute 1:10 with Water/Methanol (50:50) prior to injection.

Visualized Pathways

Reaction Mechanism

The following diagram illustrates the transformation from the dihydrochloride salt to the active nucleophile and the final hydrazone formation.

ReactionMechanism ReagentSalt Reagent (2HCl Salt) [Inactive] FreeBase Free Hydrazine (Nucleophile) ReagentSalt->FreeBase pH Adjustment (pH 4.5-5.5) Base Buffer (Pyridine) Neutralization Base->FreeBase Intermediate Carbinolamine Intermediate FreeBase->Intermediate Nucleophilic Attack Carbonyl Target Carbonyl (Analyte) Carbonyl->Intermediate Product Stable Hydrazone (Hydrophobic Tag) Intermediate->Product Acid-Catalyzed Dehydration Water H2O Intermediate->Water

Caption: Activation of the hydrazine salt followed by nucleophilic attack and dehydration to form the stable labeled analyte.

Experimental Workflow

Logical flow from sample preparation to data analysis.[3]

Workflow Sample Biological Sample (Plasma/Tissue) Extract Metabolite Extraction (e.g., Protein Precipitation) Sample->Extract Dry Evaporation to Dryness Extract->Dry Deriv Derivatization Reaction Reagent + Buffer (1 hr @ 50°C) Dry->Deriv Quench Quench Excess Reagent (Add Acetone) Deriv->Quench LCMS LC-MS/MS Analysis (C18 Column) Quench->LCMS Data Data Processing (Search for Mass Shift) LCMS->Data

Caption: Step-by-step workflow ensuring sample integrity and complete derivatization prior to analysis.

Analysis & Validation

Mass Shift Calculation

To identify the labeled metabolites, add the mass of the hydrazine moiety (minus the leaving water) to your target mass.

  • Formula of Free Base Reagent:

    
     (MW: 180.25 Da)
    
  • Reaction Change: Loss of

    
     (18.01 Da) and loss of 
    
    
    
    from hydrazine (during double bond formation) is incorrect; the net change is replacement of
    
    
    with
    
    
    .
  • Net Mass Shift:

    
    
    
    • Calculation:

      
      
      
    • Calculation:

      
      
      
    • 
        (Monoisotopic)
      
LC-MS Conditions

The benzyloxy group imparts significant hydrophobicity. Use a standard Reverse Phase gradient.

ParameterSetting
Column C18 (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Detection Positive Mode ESI (Look for

)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield pH too low (Reagent is

)
Ensure Pyridine/Acetate buffer is used. Check pH with paper.
Broad Peaks Isomer separationHydrazone formation can create syn/anti isomers. These may resolve as doublets. Integrate both.
Source Clogging Excess ReagentUse the Acetone quench step or perform Solid Phase Extraction (SPE) if salt load is too high.

References

  • Hydrazine Labeling Fundamentals

    • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds.[2] ACS Omega, 2019.

  • Hydrophobic Tagging Strategy

    • Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-Linked Glycans. Analytical Chemistry, 2011.[7][8][9]

  • Reaction Mechanism & Catalysis

    • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.

Sources

derivatization of glycoproteins using [3-(Benzyloxy)propyl]hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the derivatization of glycoproteins using [3-(Benzyloxy)propyl]hydrazine dihydrochloride.

Abstract & Introduction

The analysis of glycoproteins is frequently bottlenecked by the hydrophilic nature of released glycans, which results in poor retention on reverse-phase (C18) columns and suboptimal ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

This guide details the protocol for derivatizing glycans using [3-(Benzyloxy)propyl]hydrazine dihydrochloride , a hydrophobic labeling reagent. Unlike traditional polar labels (e.g., 2-AB, 2-AA) designed for HILIC separation, this reagent attaches a hydrophobic benzyl-ether tag to the reducing end of the glycan.

Key Advantages:

  • Reverse-Phase Compatibility: Converts hydrophilic glycans into amphiphilic species, enabling robust separation on standard C18 HPLC columns.

  • ESI Enhancement: The hydrophobic benzyl group increases surface activity in ESI droplets, significantly boosting ionization efficiency (desolvation) compared to native glycans.

  • Structural Stability: Forms a stable hydrazone linkage, preventing "peeling" reactions often seen under harsh alkaline conditions.

Chemical Mechanism & Principles

The Reaction

The labeling utilizes a condensation reaction between the hydrazine group of the reagent and the aldehyde group (hemiacetal in equilibrium) at the reducing end of the released glycan.[1]

  • Reagent: [3-(Benzyloxy)propyl]hydrazine dihydrochloride (

    
    )
    
  • Reaction Type: Hydrazone Formation (Acid-Catalyzed)

  • Mass Shift: The derivatization adds the tag mass minus a water molecule.

    • Reagent MW (Free Base): 180.126 Da

    • Water Loss: -18.011 Da

    • Net Mass Shift (

      
      ): +162.115 Da 
      
Reaction Scheme Visualization

The following diagram illustrates the chemical transformation and the analytical workflow.

GlycanLabeling Glycan Native Glycan (Reducing End) Complex Reaction Intermediate Glycan->Complex Acid/Heat Reagent [3-(Benzyloxy)propyl]hydrazine (Hydrophobic Tag) Reagent->Complex Product Labeled Glycan (Hydrazone Linked) Complex->Product -H2O MS LC-MS Analysis (C18 Retention) Product->MS ESI+ Ionization

Caption: Mechanism of hydrazone formation converting a polar glycan into a hydrophobically tagged species for MS analysis.

Materials & Equipment

Reagents[2][3][4][5][6]
  • Labeling Reagent: [3-(Benzyloxy)propyl]hydrazine dihydrochloride (High Purity).

  • Glycan Release Kit: PNGase F (e.g., from NEB or Waters) for N-glycans; Hydrazine/Chemical release for O-glycans.

  • Reaction Solvent: Dimethyl sulfoxide (DMSO) (Anhydrous).

  • Acid Catalyst: Glacial Acetic Acid (HOAc).

  • Cleanup Phase: HILIC SPE Cartridges (e.g., Amide or Cellulose) or Graphitized Carbon.

  • LC Solvents: Acetonitrile (ACN), Water, Formic Acid (FA).

Equipment
  • Thermoshaker or Heat Block (capable of 65°C).

  • Vacuum Centrifuge (SpeedVac).

  • UHPLC or HPLC System coupled to ESI-MS (Q-TOF or Orbitrap recommended).

Experimental Protocol

Phase 1: Glycan Release (N-Glycans)

Note: Ensure glycoprotein is salt-free before digestion.

  • Denaturation: Dissolve 50-100 µg of glycoprotein in 20 µL Denaturing Buffer (0.5% SDS, 40 mM DTT). Heat at 95°C for 10 min.

  • Digestion: Cool to RT. Add 5 µL 10% NP-40 (to sequester SDS) and 2 µL PNGase F.

  • Incubation: Incubate at 37°C for 2–4 hours (or overnight).

  • Pre-Labeling Cleanup: Precipitate protein using cold ethanol or use a C18 cartridge (glycans flow through; protein binds). Dry the glycan fraction completely in a SpeedVac.

Phase 2: Derivatization Reaction

Critical Step: The dihydrochloride salt must be buffered to allow the hydrazine nucleophile to react.

  • Reagent Preparation:

    • Prepare a 0.5 M solution of [3-(Benzyloxy)propyl]hydrazine dihydrochloride in anhydrous DMSO.

    • Buffering: Since the reagent is a dihydrochloride salt, the solution will be highly acidic. Prepare the Labeling Mix by combining:

      • 70 µL Reagent Solution (DMSO)

      • 30 µL Glacial Acetic Acid

      • Optimization Note: If reaction yield is low, add a small amount of an organic base (e.g., Pyridine or Triethylamine) to neutralize one equivalent of HCl, but maintain acidic pH (~pH 4-5) for hydrazone formation.

  • Labeling:

    • Add 10 µL of the Labeling Mix to the dried glycan sample.

    • Vortex thoroughly to dissolve the glycan pellet.

  • Incubation:

    • Seal the vial tightly.[2]

    • Incubate at 65°C for 2 hours . (Higher temperatures up to 80°C can be used for neutral glycans, but sialylated glycans require milder conditions to prevent desialylation).

  • Cooling: Cool samples to room temperature.

Phase 3: Sample Cleanup (HILIC SPE)

Objective: Remove excess hydrophobic reagent. The hydrophobic tag makes the glycan "stickier" than native glycans, but it is still more polar than the bulk reagent.

  • Conditioning: Wash HILIC SPE cartridge with 1 mL Water, then equilibrate with 1 mL 90% ACN.

  • Loading: Dilute the reaction mixture (10 µL) with 100 µL of 100% ACN (Final ~90% organic). Load onto the cartridge.

  • Washing: Wash with 1 mL of 95% ACN containing 1% Formic Acid.

    • Mechanism:[3][4][2][5] The excess [3-(Benzyloxy)propyl]hydrazine (small, hydrophobic) may exhibit different retention, but typically free hydrazines wash through or are eluted in specific fractions. Alternative: For hydrophobic tags, Liquid-Liquid Extraction is often superior.

    • Alternative LLE Protocol: Add 100 µL Water to the reaction. Extract 3 times with 200 µL Diethyl Ether or Ethyl Acetate. The hydrophobic reagent partitions into the organic layer; the labeled glycans remain in the aqueous phase.

  • Elution (if using SPE): Elute labeled glycans with 500 µL of 50% ACN / 50% Water (or pure water).

  • Drying: Dry the eluted fraction in a SpeedVac.

Phase 4: LC-MS Analysis (Reverse Phase)

The hydrophobic tag allows the use of C18 columns, offering orthogonal selectivity to HILIC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 2% B (Desalting)

    • 5-45 min: 2% -> 50% B (Glycan separation based on hydrophobicity/size)

    • 45-50 min: 95% B (Wash)

  • Detection: ESI Positive Mode. Target Mass = [Glycan + 162.115 + H]+.

Data Interpretation & Expected Results

Mass Shift Table

Use this table to confirm derivatization success during MS data processing.

Glycan Structure (Example)Native Mass (Monoisotopic)Labeled Mass (+Tag)m/z (Protonated [M+2H]²⁺)
G0F (Hex3HexNAc4Fuc1)1462.53 Da1624.65 Da813.33
G2F (Hex5HexNAc4Fuc1)1786.64 Da1948.76 Da975.38
Man5 (Man5GlcNAc2)1234.42 Da1396.54 Da699.27
Chromatographic Behavior[3][5][6][8][9][10]
  • Native Glycans: Elute in void volume (dead time) on C18.

  • Labeled Glycans: Retain significantly. Smaller glycans elute earlier; larger/sialylated glycans elute later (or earlier depending on the dominant interaction, but generally, the hydrophobic tag drives retention).

  • Isomer Separation: The tag may resolve structural isomers (e.g., G1F [1,3] vs [1,6] arms) due to differences in the spatial accessibility of the hydrophobic tail interacting with the stationary phase.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Derivatization cluster_2 Purification & Analysis Step1 1. Glycoprotein Denaturation & PNGase F Digestion Step2 2. Protein Precipitation & Drying Step1->Step2 Step3 3. Add Reagent Mix: [3-(Benzyloxy)propyl]hydrazine + DMSO/Acetic Acid Step2->Step3 Step4 4. Incubate 65°C, 2 Hours Step3->Step4 Step5 5. Cleanup (LLE or HILIC) Remove Excess Reagent Step4->Step5 Step6 6. LC-MS Analysis (C18 Column, ESI+) Step5->Step6

Caption: Step-by-step experimental workflow for glycan profiling using [3-(Benzyloxy)propyl]hydrazine.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Labeling Efficiency pH too low (due to 2HCl salt)Add a weak base (e.g., 10% Pyridine) to the reaction mix to neutralize the HCl, but keep pH < 6.
Peeling (Degradation) Reaction temp too highReduce incubation to 50°C and extend time to 4 hours.
Reagent Interference Incomplete cleanupUse Liquid-Liquid Extraction (Ether/Water) instead of SPE. The tag is hydrophobic and partitions into ether.
Poor Ionization Solvent mismatchEnsure mobile phase contains organic modifier (ACN/MeOH) to assist desolvation of the hydrophobic tag.

References

  • Walker, S. H., et al. (2011). "Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-Linked Glycans by Electrospray Ionization Mass Spectrometry." Analytical Chemistry.

  • Gong, B., et al. (2013). "Glycan Analysis by Mass Spectrometry." Methods in Molecular Biology.

  • Ruhaak, L. R., et al. (2010). "Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry."[6] Analytical Chemistry.

  • PubChem Compound Summary. "[3-(Benzyloxy)propyl]hydrazine dihydrochloride."[7] National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing [3-(Benzyloxy)propyl]hydrazine Dihydrochloride Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: [3-(Benzyloxy)propyl]hydrazine dihydrochloride (CAS: 18637-00-8) is a specialized alkyl hydrazine linker. Unlike aryl hydrazines, the propyl chain imparts higher nucleophilicity to the


 position, but the dihydrochloride salt form (

) presents a specific stoichiometric trap that leads to the most common user failure: incomplete activation.

This guide moves beyond standard protocols to address the mechanistic nuances of handling this salt, ensuring high-yield conjugations and heterocycle formations.

Module 1: The Critical Activation Step (Stoichiometry & pH)

The dihydrochloride salt is stable and resistant to oxidation, but it is non-nucleophilic in this state. The most frequent cause of "no reaction" is under-neutralization.

The Stoichiometry Trap

Many standard protocols assume a monohydrochloride salt (requiring 1 eq. base). This reagent carries two HCl equivalents.

  • 1.0 eq. Base: Neutralizes only the most acidic proton; the hydrazine remains protonated and unreactive.

  • 2.0+ eq. Base: Required to generate the free hydrazine species (

    
    ) capable of nucleophilic attack.
    
Optimization Protocol: In-Situ Free-Basing

Do not pre-free-base and isolate unless necessary, as the free oil is prone to oxidation.

ParameterRecommendationScientific Rationale
Base Selection Diisopropylethylamine (DIPEA) or Triethylamine (TEA) Organic bases are soluble in DCM/DMF/MeOH, allowing homogeneous neutralization. Avoid inorganic bases (Carbonates) if solubility is poor in the chosen solvent.
Stoichiometry 2.2 – 2.5 Equivalents Ensures full neutralization of both HCl molecules plus a slight excess to buffer the reaction.
Solvent System MeOH or DMF The

salt is polar. Methanol ensures the salt dissolves before neutralization, preventing "gummy" precipitates of partially neutralized salts.
Monitoring Wet pH Paper (Range 8-9) Do not rely on calculation alone. Spot an aliquot on wet pH paper. If pH < 8, the hydrazine is likely still protonated.

Module 2: Reaction Optimization (Condensation & Cyclization)

This reagent is primarily used to form hydrazones (with aldehydes/ketones) or pyrazoles (with 1,3-dicarbonyls).

Workflow: Hydrazone Formation (Linker Conjugation)
  • Dissolution: Dissolve [3-(Benzyloxy)propyl]hydrazine

    
     (1.0 eq) in MeOH (0.1 M).
    
  • Activation: Add DIPEA (2.5 eq) at

    
    . Stir for 10 mins.
    
  • Addition: Add the Electrophile (Aldehyde/Ketone, 0.95 eq).

    • Note: Using a slight deficit of the electrophile ensures the difficult-to-remove hydrazine is the excess reagent, which can be scavenged later.

  • Catalysis (Optional): If the reaction is sluggish, add 5 mol% Acetic Acid.

    • Mechanism:[1][2] Acid activates the carbonyl oxygen, but you must ensure the pH doesn't drop too low to protonate the hydrazine. A buffered pH of 4-5 is ideal for hydrazone formation.

Workflow Visualization

The following diagram illustrates the critical decision points in the reaction pathway.

ReactionWorkflow Start Start: [3-(Benzyloxy)propyl]hydrazine 2HCl Activation Activation: Add 2.5 eq. Base (DIPEA/TEA) Start->Activation CheckPH Checkpoint: Is pH > 8? Activation->CheckPH AddBase Add more Base CheckPH->AddBase No (Protonated Species) Reaction Add Electrophile (Aldehyde/Ketone) CheckPH->Reaction Yes (Free Nucleophile) AddBase->CheckPH Scavenge Workup: Scavenge Excess Hydrazine Reaction->Scavenge

Caption: Critical activation workflow ensuring the dihydrochloride salt is fully converted to the reactive nucleophile.

Module 3: Troubleshooting & Stability (FAQs)

Q1: My yield is low (<30%). What is happening?

Diagnosis: Likely incomplete neutralization or oxidation. Fix:

  • Check Base Load: Did you use 2.5 equivalents? If you used 1.0 eq, you effectively stopped the reaction.

  • Inert Atmosphere: Alkyl hydrazines oxidize to azo compounds (

    
    ) or decompose upon exposure to air. Run the reaction under Nitrogen or Argon.
    
  • Concentration: Hydrazone formation is equilibrium-driven. Run at high concentration (0.5 M - 1.0 M) or use a drying agent (

    
     or molecular sieves) in the flask to drive the equilibrium forward by removing water.
    
Q2: I see multiple spots on TLC. Is the Benzyl group falling off?

Analysis: The Benzyl (


) ether is stable to basic and mild acidic conditions. It will not  cleave under standard hydrazone formation conditions.
Likely Impurities: 
  • Hydrazone Isomers: E/Z isomerism is common around the

    
     bond. These often merge into a single peak during HPLC/purification.
    
  • Acetone Adducts: Did you wash glassware with acetone? Hydrazines scavenge acetone from the air/glassware to form the acetone hydrazone. Strictly avoid acetone in the workup.

Q3: How do I remove excess hydrazine reagent?

Because the hydrazine derivative is polar and amine-like, it streaks on silica. Protocol:

  • Scavenging: Add a polymer-supported aldehyde resin (e.g., Benzaldehyde resin) to the reaction mixture for 2 hours. This "catches" the unreacted hydrazine. Filter the resin.[3]

  • Acid Wash: If your product is acid-stable (e.g., a pyrazole), wash the organic layer with 0.1 M HCl. The unreacted hydrazine will protonate and move to the aqueous layer. Warning: Do not do this if your product is a sensitive hydrazone.

Module 4: Deprotection Considerations

Eventually, you will likely remove the Benzyl group to reveal the alcohol.

MethodCompatibilityWarning

/ Pd/C
High Hydrazine moieties can poison Pd catalysts. Ensure the hydrazine is fully fully reacted (e.g., cyclized to pyrazole) before hydrogenation. If it is a hydrazone,

will reduce the

bond to a hydrazine single bond (

).

Medium Lewis acids can complex with the nitrogen atoms. Requires excess reagent.[4]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reactivity of alkyl hydrazines and nucleophilic substitution).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Stability and deprotection conditions for Benzyl ethers).
  • Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 30, 205-213. Link

  • PubChem. (n.d.). Compound Summary: [3-(Benzyloxy)propyl]hydrazine dihydrochloride.[5] National Center for Biotechnology Information. Link

Sources

Technical Support Center: Troubleshooting [3-(Benzyloxy)propyl]hydrazine Dihydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. [3-(Benzyloxy)propyl]hydrazine dihydrochloride is a bifunctional small molecule characterized by a highly reactive nucleophilic hydrazine moiety and a lipophilic benzyloxypropyl tail. While it is a valuable scaffold in drug discovery and chemical biology, its inherent chemical reactivity frequently leads to unintended cellular side reactions.

This guide is engineered to help researchers identify, troubleshoot, and mitigate the off-target effects of this compound in in vitro models.

Core Mechanisms of Cellular Side Reactions

To successfully troubleshoot your assays, you must first understand the causality of hydrazine toxicity. The hydrazine group is a potent reducing agent and an aggressive nucleophile. When introduced into physiological environments, it drives three primary off-target cascades:

  • Carbonyl Scavenging (Functional Vitamin B6 Deficiency): Hydrazines spontaneously condense with endogenous aldehydes and ketones. The most critical cellular target is Pyridoxal 5'-phosphate (PLP, the active form of Vitamin B6). This reaction forms a stable PLP-hydrazone adduct, depleting the intracellular PLP pool and paralyzing PLP-dependent enzymes such as glutamic acid decarboxylase[1].

  • Metal-Catalyzed Autoxidation (Oxidative Stress): In the presence of trace transition metals (e.g., Cu²⁺, Fe³⁺) found in culture media or metalloproteins, hydrazines undergo one-electron oxidation. This generates reactive oxygen species (ROS) including superoxide (

    
    ), hydrogen peroxide (
    
    
    
    ), and hydroxyl radicals (
    
    
    ), which overwhelm cellular glutathione reserves and trigger lipid peroxidation[2].
  • Electrophilic Protein Profiling: Hydrazines can undergo oxidative fragmentation to form reactive intermediates that covalently label proteins—particularly heme-containing and copper-binding enzymes—leading to irreversible off-target inhibition[3].

G cluster_ROS Oxidative Pathway cluster_PLP Carbonyl Scavenging Hydrazine [3-(Benzyloxy)propyl]hydrazine Metals Transition Metals (Cu2+, Fe3+) Hydrazine->Metals Autoxidation PLP Pyridoxal 5'-Phosphate (Vitamin B6) Hydrazine->PLP Nucleophilic Attack ROS Reactive Oxygen Species (O2•-, H2O2, •OH) Metals->ROS 1e- reduction Damage Lipid Peroxidation & DNA Damage ROS->Damage Oxidative Stress Hydrazone PLP-Hydrazone Adduct PLP->Hydrazone Condensation EnzymeInhib Inhibition of PLP-Dependent Enzymes Hydrazone->EnzymeInhib Cofactor Depletion

Cellular side reaction pathways of[3-(Benzyloxy)propyl]hydrazine.

Troubleshooting Guide & FAQs

Q1: My cells exhibit rapid viability loss (within 4–8 hours) after treatment with [3-(Benzyloxy)propyl]hydrazine. What is the primary cause? A: Early-onset cytotoxicity is typically driven by ROS generation via metal-catalyzed autoxidation of the hydrazine moiety[4]. The compound reacts with dissolved oxygen and trace metals in the media (like Cu²⁺), generating


.
Causality & Solution: The resulting oxidative burst depletes cellular glutathione (GSH). To validate this mechanism, co-treat your cells with an ROS scavenger like N-acetylcysteine (NAC, 1–5 mM) or a metal chelator like deferoxamine (DFO). If viability is rescued, extracellular/intracellular autoxidation is the culprit.

Q2: I am observing a delayed metabolic shift and reduced proliferation at 48 hours, but ROS assays are negative. What is happening? A: This is a hallmark of functional pyridoxine deficiency. The hydrazine group forms a covalent hydrazone complex with endogenous PLP[1]. Causality & Solution: Depletion of PLP halts critical amino acid metabolism (e.g., transaminases). You can rescue this phenotype by supplementing the culture media with excess pyridoxal or pyridoxine (10–50 µM) to outcompete the hydrazine and restore enzymatic function.

Q3: Does the benzyloxypropyl tail contribute to any specific side reactions? A: Yes. In metabolically active cell lines (e.g., primary hepatocytes, HepG2), the benzyloxy ether linkage is susceptible to O-debenzylation by Cytochrome P450 (CYP) enzymes. This metabolic cleavage yields benzyl alcohol and 3-hydroxypropylhydrazine. If you suspect metabolic degradation is altering your assay results, pre-treat cells with a pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT).

Workflow Start Observe Cellular Toxicity CheckROS Perform DCFDA Assay (Check ROS Levels) Start->CheckROS CheckPLP Measure PLP Levels (LC-MS/MS) Start->CheckPLP AddAntiox Supplement with Antioxidants (e.g., NAC) CheckROS->AddAntiox If ROS is High AddB6 Supplement with Pyridoxal/Pyridoxine CheckPLP->AddB6 If PLP is Depleted

Troubleshooting workflow for hydrazine-induced cellular toxicity.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not rely solely on viability readouts. Use the following self-validating protocols to pinpoint the exact mechanism of interference.

Protocol A: DCFDA Assay for Hydrazine-Induced ROS Quantification

Why this works: DCFDA is a cell-permeable fluorogenic probe. It is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF. We include a NAC co-treatment arm to prove that the fluorescence is strictly ROS-dependent and not an artifact of the hydrazine compound itself.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at

    
     cells/well. Incubate overnight.
    
  • Probe Loading: Wash cells with warm PBS. Add 10 µM

    
     in serum-free media. Incubate for 30 minutes at 37°C in the dark.
    
  • Washing (Critical Step): Remove the probe and wash twice with PBS. Causality: Extracellular probe will react directly with autoxidizing hydrazine in the media, creating false positives. We only want to measure intracellular ROS.

  • Treatment: Apply treatments in phenol red-free media:

    • Negative Control: Vehicle only.

    • Positive Control: 100 µM

      
      .
      
    • Test: [3-(Benzyloxy)propyl]hydrazine (e.g., 10–100 µM).

    • Validation Arm: Test compound + 5 mM N-acetylcysteine (NAC).

  • Measurement: Read fluorescence (Ex/Em = 485/535 nm) immediately and kinetically every 30 minutes for 4 hours.

Protocol B: LC-MS/MS Quantification of PLP Depletion

Why this works: Hydrazines rapidly deplete PLP by forming hydrazones. By using a stable isotope-labeled internal standard (PLP-d3), this protocol self-corrects for matrix effects and extraction losses, ensuring absolute quantification of cofactor depletion.

  • Treatment: Treat cells in 6-well plates with the hydrazine compound for 24 hours.

  • Quenching & Extraction: Aspirate media, wash with ice-cold PBS. Add 200 µL of ice-cold 0.1 M perchloric acid containing 500 nM PLP-d3 (Internal Standard). Causality: Perchloric acid instantly denatures proteins, preventing post-lysis enzymatic changes to the PLP pool, while precipitating macromolecules.

  • Clarification: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Neutralization: Transfer the supernatant and neutralize with 1 M Potassium Carbonate (

    
    ) until pH reaches ~6.0. Centrifuge again to remove the potassium perchlorate precipitate.
    
  • LC-MS/MS Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for free PLP (m/z 248.0 -> 150.0) and PLP-d3 (m/z 251.0 -> 153.0). Calculate the ratio of free PLP in treated vs. control cells.

Quantitative Data Summary

Use the following table to predict the kinetic profile and impact of [3-(Benzyloxy)propyl]hydrazine side reactions in your specific assay window.

Side ReactionPrimary Cellular TargetKinetic ProfileImpact on ViabilityMitigation Strategy
ROS Generation Transition metals,

Fast (Minutes to Hours)Acute Apoptosis / NecrosisSupplement with NAC (1-5 mM) or DFO (50 µM)
PLP Depletion Pyridoxal 5'-phosphateModerate (Hours to Days)Metabolic Arrest / CytostasisSupplement with Pyridoxal (10-50 µM)
Protein Alkylation Heme/Cu-proteinsSlow (Days)Off-target Enzyme InhibitionUse structurally modified non-hydrazine analogs
O-Debenzylation CYP450 enzymesModerate (Hours)Altered PharmacokineticsPre-treat with 1-ABT (pan-CYP inhibitor)

References

1.[1] Title: Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH | Source: nih.gov | URL: 2.[2] Title: BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY | Source: nih.gov | URL: 3.[4] Title: ROS-Mediated Cytotoxic Effect of Copper(II) Hydrazone Complexes against Human Glioma Cells - MDPI | Source: mdpi.com | URL: 4.[3] Title: Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets | ACS Central Science | Source: acs.org | URL:

Sources

Technical Support Center: [3-(Benzyloxy)propyl]hydrazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [3-(Benzyloxy)propyl]hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful use of this compound in your experiments. The following sections are structured in a question-and-answer format to directly address potential challenges and frequently asked questions regarding the stability and handling of its solutions.

I. Core Concepts: Understanding the Stability of Hydrazine Derivatives

[3-(Benzyloxy)propyl]hydrazine dihydrochloride belongs to the hydrazine family of compounds. As a dihydrochloride salt, it is supplied in a more stable, solid form. However, once dissolved, its stability is governed by the inherent reactivity of the hydrazine functional group. The primary cause of degradation for hydrazine solutions is oxidation, a process that can be significantly influenced by several experimental parameters. Understanding these factors is crucial for maintaining the integrity of your solutions and ensuring reproducible experimental outcomes.

Hydrazine solutions are known to be sensitive to:

  • Oxygen: Atmospheric oxygen is a key oxidant.

  • pH: Stability is generally higher in acidic conditions and decreases in neutral to alkaline solutions.

  • Light: Photodegradation can occur.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Metal Ions: Trace metal ions can act as catalysts for oxidation.

This guide will provide detailed strategies to mitigate these factors.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when working with solutions of [3-(Benzyloxy)propyl]hydrazine dihydrochloride.

Issue 1: Rapid Discoloration (Yellowing/Browning) of a Freshly Prepared Aqueous Solution

  • Question: I just dissolved the solid [3-(Benzyloxy)propyl]hydrazine dihydrochloride in a neutral buffer (e.g., PBS pH 7.4), and it quickly turned yellow. What is happening and is my solution still usable?

  • Answer & Troubleshooting Steps:

    This is a classic sign of oxidation. The hydrazine moiety is susceptible to oxidation, especially in neutral or alkaline solutions and in the presence of dissolved oxygen.[1][2] The colored products are typically azo compounds or other oxidation byproducts. While a faint yellow tinge might be acceptable for some non-critical applications, significant color change indicates substantial degradation and loss of the active hydrazine compound.

    Immediate Actions & Preventative Measures:

    • Assess Usability: The solution is likely compromised. For quantitative studies or reactions where stoichiometry is critical, it is highly recommended to discard the solution and prepare a fresh one using the preventative measures below.

    • Lower the pH: Hydrazines are significantly more stable in acidic conditions.[1] Prepare your solution in a slightly acidic buffer (e.g., pH 4-5) if your experimental protocol allows. The dihydrochloride salt itself will create a slightly acidic solution upon dissolution in unbuffered water.

    • Deoxygenate Your Solvent: Before adding the solid, thoroughly degas the solvent. This can be achieved by:

      • Sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes.

      • Use the freeze-pump-thaw method for more rigorous deoxygenation.

    • Work Under an Inert Atmosphere: Prepare the solution in a glove box or use Schlenk line techniques to maintain an inert atmosphere (N₂ or Ar) over the solution at all times.[3] This prevents atmospheric oxygen from dissolving into the solution.[4]

    dot graph TD { A[Start: Solution Discoloration Observed] --> B{Is the solution pH neutral or alkaline?}; B -->|Yes| C[Primary Cause: Oxidation accelerated by pH and Oxygen]; B -->|No| D[Check for other factors: Metal ion contamination, High Temperature]; C --> E[Action: Discard solution]; E --> F[Prepare Fresh Solution]; F --> G[Use Deoxygenated Acidic Buffer (pH 4-5)]; G --> H[Work under Inert Atmosphere (N2/Ar)]; H --> I[Store Properly: Cold, Dark, Inert Headspace]; I --> J[Result: Stable Solution]; D --> E; }

    Fig 1. Troubleshooting workflow for solution discoloration.

Issue 2: Precipitate Formation in Solution Upon Storage

  • Question: I prepared a solution of [3-(Benzyloxy)propyl]hydrazine dihydrochloride, and after storing it for a day in the refrigerator, a precipitate has formed. What is it and can I redissolve it?

  • Answer & Troubleshooting Steps:

    Precipitation can occur for a few reasons:

    • Poor Solubility: You may have exceeded the solubility limit of the compound in your chosen solvent, and the lower temperature in the refrigerator decreased its solubility further.

    • Degradation Products: The precipitate could be an insoluble degradation product. Hydrazine oxidation can lead to less soluble byproducts.

    • Change in pH: If your solution absorbed CO₂ from the atmosphere, it could slightly lower the pH, potentially affecting the solubility of the salt or its counterions.

    Troubleshooting Protocol:

    • Warm the Solution: Allow the solution to come to room temperature. If the precipitate redissolves, it was likely a solubility issue. You may need to work with more dilute solutions or a different solvent system.

    • Check Solubility Data: If available, consult solubility data for your specific solvent and temperature conditions. The solubility of a related compound, 3-Hydroxybenzylhydrazine dihydrochloride, is 50 mg/mL in water, resulting in a slightly hazy, faintly yellow solution.[5]

    • Analyze the Precipitate: If the precipitate does not redissolve upon warming, it is likely a degradation product. Do not use the solution.

    • Solvent Choice: The compound is reported to be soluble in polar solvents like water and ethanol.[6] If you are using a less polar solvent, consider switching to one of these. For biological assays, the addition of a small percentage of DMSO before diluting with aqueous buffer can sometimes help maintain solubility.

Issue 3: Inconsistent Results or Low Yield in Hydrazone Formation Reactions

  • Question: I am using a solution of [3-(Benzyloxy)propyl]hydrazine dihydrochloride to form a hydrazone with an aldehyde/ketone, but my reaction yields are low and inconsistent. What could be the cause?

  • Answer & Troubleshooting Steps:

    Low yields in hydrazone formation are often traced back to the stability of the hydrazine solution or suboptimal reaction conditions.[3]

    Key Factors to Investigate:

    • Solution Integrity: The most likely culprit is a degraded hydrazine solution. Ensure you are using a freshly prepared solution created with the stability precautions outlined in Issue 1 . Even if the solution is not visibly discolored, significant degradation may have occurred.

    • Reaction pH: Hydrazone formation is typically acid-catalyzed. However, if the pH is too low, the hydrazine nitrogen becomes fully protonated, rendering it non-nucleophilic.[7] The optimal pH is usually a trade-off, often between 4 and 5.[7]

    • Water Removal: Hydrazone formation is a reversible reaction that produces water.[7] If your reaction is performed in an organic solvent, adding a dehydrating agent (like molecular sieves) or using a Dean-Stark apparatus can drive the equilibrium towards the product.

    • Reaction Temperature: While heat can increase the reaction rate, it also accelerates the degradation of the hydrazine.[3] It is best to run the reaction at the lowest temperature that provides a reasonable rate.[3] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

    dot graph TD { rankdir=LR; subgraph "Reaction Setup" A["Fresh Hydrazine Solution (Acidic, Deoxygenated)"] B["Aldehyde/Ketone"] C["Solvent"] end subgraph "Reaction Conditions" D["Control pH (4-5)"] E["Control Temperature"] F["Remove Water (e.g., Mol. Sieves)"] end A --> G{Mix Reactants}; B --> G; C --> G; G -- "Apply Conditions" --> H[Reaction Progress]; D --> H; E --> H; F --> H; H --> I{Monitor (TLC/LC-MS)}; I --> J[Workup & Isolation]; J --> K[High Yield Hydrazone Product]; }

    Fig 2. Experimental workflow for optimizing hydrazone synthesis.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for a stock solution of [3-(Benzyloxy)propyl]hydrazine dihydrochloride?

    • A1: For maximum stability, stock solutions should be prepared in a deoxygenated, slightly acidic buffer (pH 4-5). Aliquot the solution into tightly sealed vials with an inert gas (argon or nitrogen) headspace and store frozen at -20°C or -80°C, protected from light.[1][3][4] Avoid repeated freeze-thaw cycles.

  • Q2: How long can I store a solution before it is no longer viable?

    • A2: There is no universal answer as it depends heavily on the storage conditions (pH, temperature, oxygen exposure). A solution in a neutral, air-exposed buffer at room temperature may degrade significantly within hours. A properly prepared and stored (frozen, deoxygenated, acidic) aliquot may be stable for weeks or months. It is best practice to use freshly prepared solutions. For long-term projects, it is advisable to perform a stability study under your specific storage conditions.

  • Q3: Is the solid [3-(Benzyloxy)propyl]hydrazine dihydrochloride sensitive to air and moisture?

    • A3: Yes. The Safety Data Sheet for the parent compound indicates it is hygroscopic, light-sensitive, and air-sensitive. It is recommended to store the solid under an inert gas, tightly closed, in a dry and dark place. When weighing, do so quickly and in a low-humidity environment to minimize water absorption and air exposure.

  • Q4: What materials should I avoid when handling hydrazine solutions?

    • A4: Avoid contact with strong oxidizing agents, bases, and certain metals or their oxides (iron, copper, lead, manganese, molybdenum) which can catalyze decomposition.[4][8] Use glass or high-quality stainless steel containers for storage.[7] Hydrazine solutions can attack rubber and cork.[4]

  • Q5: My protocol calls for a neutral pH. How can I minimize degradation?

    • A5: If a neutral pH is unavoidable, you must be rigorous in excluding oxygen. Prepare all buffers and solutions with deoxygenated water. Work entirely within an anaerobic chamber or glove box. Prepare the hydrazine solution immediately before use and add it to the reaction last. Keep the solution on ice to slow the rate of any potential degradation.

IV. Summary of Best Practices

To ensure the stability and efficacy of your [3-(Benzyloxy)propyl]hydrazine dihydrochloride solutions, please adhere to the following recommendations.

ParameterRecommendationRationale
Solvent pH Use a slightly acidic buffer (pH 4-5) when possible.Hydrazine salts are more stable in acidic conditions.[1][2]
Oxygen Exposure Use deoxygenated solvents and work under an inert atmosphere (N₂ or Ar).Prevents oxidative degradation, the primary pathway for instability.[1][4]
Storage Temperature Store stock solutions frozen (-20°C or -80°C). For short-term use, keep on ice.Reduces the rate of thermal decomposition.[8][9]
Light Exposure Protect solutions from light by using amber vials or wrapping them in foil.Minimizes potential photodegradation.[4]
Material Contact Avoid contact with metals like copper and iron, and strong oxidizing agents.These materials can catalyze rapid decomposition.[4][5][8]
Solution Age Use freshly prepared solutions whenever possible.Minimizes the impact of slow degradation over time.

By implementing these handling and storage procedures, you can significantly enhance the stability of your [3-(Benzyloxy)propyl]hydrazine dihydrochloride solutions, leading to more reliable and reproducible experimental results.

V. References

  • Sigma-Aldrich Inc. (2025). SAFETY DATA SHEET for [3-(Benzyloxy)propyl]hydrazine dihydrochloride.

  • Arxada. (n.d.). Performance Chemicals Hydrazine.

  • BenchChem Technical Support Team. (2025, November). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem.

  • BenchChem. (n.d.). Common pitfalls to avoid when working with N-Propylnitrous hydrazide.

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality.

  • Cartwright, M. (2018). Investigation of Preparation, Solubility and Stability Properties of Nickel Hydrazine Nitrate (NiHN). Propellants, Explosives, Pyrotechnics, 43(10), 1028-1034.

  • Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros.

  • Leggett, D. C. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1114-1121.

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

  • Smolecule. (2023, August 20). (3-(Benzyloxy)phenyl)hydrazine hydrochloride.

  • Sigma-Aldrich. (n.d.). 3-Hydroxybenzylhydrazine dihydrochloride.

  • Grand-Maitre, C., et al. (2000). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 329(3), 539-546.

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 7(84), 53523-53535.

  • University of Kerbala. (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid.

  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.

  • Sinha, B. K. (1987). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Journal of biochemical toxicology, 2(1), 5-19.

  • de Fátima, Â., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7474.

  • ATSDR. (1997). Toxicological Profile for Hydrazines.

  • FMC Corporation. (1964). U.S. Patent No. 3,129,263. Washington, DC: U.S. Patent and Trademark Office.

  • Nenitzescu, C. D., & Solomonica, E. (1941). Azibenzil. Organic Syntheses, 21, 12.

  • Material Science Research India. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives.

  • DTIC. (n.d.). Safety and Handling of Hydrazine.

Sources

quenching excess [3-(Benzyloxy)propyl]hydrazine dihydrochloride in reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the handling, quenching, and removal of excess [3-(Benzyloxy)propyl]hydrazine dihydrochloride (CAS: 56468-67-8) from reaction mixtures.

Topic: Quenching & Removal Strategies for Excess Reagent

Document ID: TS-HYD-03-BN | Version: 2.1 | Role: Senior Application Scientist

Executive Summary & Chemical Context

[3-(Benzyloxy)propyl]hydrazine dihydrochloride is a functionalized alkyl hydrazine used primarily as a linker or building block in the synthesis of nitrogenous heterocycles (e.g., pyrazoles, indazoles).

The Core Challenge: Unlike simple inorganic reagents, excess alkyl hydrazines pose a dual threat:

  • Chemical Interference: They are potent nucleophiles that can degrade downstream products or interfere with acylation/alkylation steps.

  • Genotoxicity: Hydrazines are structural alerts for mutagenicity (PGI/GTI). Regulatory limits often require removal to <10 ppm levels, which standard extraction rarely achieves alone.

Reagent Profile:

Property Data Implication for Workup

| Structure |


 | Amphiphilic (lipophilic benzyl, hydrophilic hydrazine). |
| Acidity  | Dihydrochloride salt is acidic.[1] | Must be neutralized (free-based) to react as a nucleophile. |
| Solubility  | Water: High | Soluble in aqueous acid; free base extracts into DCM/EtOAc. |
| Reactivity  | 

-effect nucleophile. | Highly reactive toward carbonyls (aldehydes/ketones). |

Decision Matrix: Selecting the Right Quench

Do not apply a "one-size-fits-all" approach. Select your protocol based on your product's stability and physicochemical properties.

QuenchStrategy Start Excess Hydrazine Remaining? ProdNature Is your Product Basic (Amine)? Start->ProdNature NoBase No (Neutral/Acidic) ProdNature->NoBase No YesBase Yes (Basic/Acid-Sensitive) ProdNature->YesBase Yes AcidWash Protocol A: Acidic Extraction (1M HCl wash) NoBase->AcidWash SensCheck Is Product Aldehyde/Ketone Sensitive? YesBase->SensCheck NotSens No SensCheck->NotSens IsSens Yes SensCheck->IsSens ChemQuench Protocol B: Chemical Quench (Acetone/Benzaldehyde) NotSens->ChemQuench Scavenge Protocol C: Solid Phase Scavenging (Aldehyde Resin) IsSens->Scavenge caption Figure 1: Decision tree for selecting the appropriate hydrazine quenching strategy.

Troubleshooting & FAQs

Issue 1: "I see a 'ghost' peak in my HPLC/LCMS that trails my product."

Diagnosis: This is likely the unreacted hydrazine or its hydrazone artifact formed with HPLC solvents (e.g., if you use acetone/acetonitrile). Solution:

  • Hydrazines lack strong UV chromophores unless derivatized. If you see it by UV, it has likely reacted with a carbonyl impurity.

  • Fix: Run Protocol B (Benzaldehyde Quench). This converts the hydrazine into a distinct, less polar hydrazone that moves away from your product on silica gel.

Issue 2: "My product is an amine, so I can't use an acid wash. How do I remove the hydrazine?"

Diagnosis: Co-elution of basic product and basic hydrazine.[2] Solution:

  • Do NOT use Acetone for quenching if you plan to evaporate. Acetone hydrazones are unstable and can hydrolyze back to the hydrazine.

  • Fix: Use Protocol C (Polymer-Supported Benzaldehyde). The resin traps the hydrazine covalently, allowing you to filter it away without an aqueous workup.

Issue 3: "How do I clean my glassware? Is the waste dangerous?"

Diagnosis: Hydrazines are potential carcinogens. Solution:

  • Never mix hydrazine waste with oxidizers (Nitric acid) in a closed container (explosion hazard).

  • Fix: Treat all glassware and liquid waste with dilute bleach (Sodium Hypochlorite) before disposal. See Safety Protocol D .

Detailed Experimental Protocols

Protocol A: Acidic Extraction (For Neutral/Acidic Products)

Best for: Amides, Esters, Ethers, or carboxylic acids stable to pH 1.

Mechanism: The hydrazine (


) is protonated by HCl, rendering it water-soluble. The benzyl ether lipophilicity is overcome by the dicationic charge.
  • Dilute: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).

  • Wash 1: Wash the organic layer with 1M HCl (2 x reaction volume).

    • Tip: Agitate vigorously for at least 2 minutes to ensure mass transfer.

  • Wash 2: Wash with Brine to remove residual acid/water.

  • Dry: Dry over

    
     and concentrate.
    
  • Validation: Check aqueous layer by TLC (stained with Ninhydrin or PMA) to confirm hydrazine removal.

Protocol B: Chemical Quenching (Derivatization)

Best for: Basic products or when extraction fails. Converts hydrazine to a lipophilic hydrazone.

Reagent Selection:

  • Acetone: Fast, but products are unstable (reversible). Use only if purifying immediately by Flash Chromatography.

  • Benzaldehyde / 4-Nitrobenzaldehyde: Slower, but forms stable crystalline hydrazones that are easily separated.

Step-by-Step:

  • Add Quencher: Add 1.5 - 2.0 equivalents (relative to excess hydrazine) of Benzaldehyde to the reaction mixture.

  • Stir: Stir at Room Temperature for 30–60 minutes.

    • Monitoring: The mixture may turn slightly yellow (formation of hydrazone).[3]

  • Workup:

    • Perform a standard aqueous wash (Water/Brine).

    • The excess hydrazine is now Benzylidene-[3-(benzyloxy)propyl]hydrazine , which is neutral and highly lipophilic.

  • Purification: The hydrazone will elute much faster (higher

    
    ) or much slower than your product on Silica, simplifying chromatographic separation.
    
Protocol C: Solid-Supported Scavenging (High Purity)

Best for: Late-stage synthesis, GMP intermediates, or acid-sensitive compounds.

Reagent: PS-Benzaldehyde (Polystyrene-bound benzaldehyde resin).

  • Calculate Loading: Check resin loading (typically 1.0–1.5 mmol/g). Use 3 equivalents relative to the estimated excess hydrazine.

  • Incubate: Add resin to the reaction mixture (DCM, THF, or DMF).

  • Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 2–4 hours.

  • Filter: Filter through a fritted funnel. The hydrazine remains covalently bound to the beads.

  • Rinse: Wash beads with solvent to recover any entrained product.

Mechanistic Visualization

Understanding the quenching reaction helps in troubleshooting. The hydrazine nitrogen attacks the quencher's carbonyl carbon.

Mechanism Hydrazine [3-(Benzyloxy)propyl]hydrazine (Nucleophile) Intermediate Carbinolamine Intermediate Hydrazine->Intermediate Nucleophilic Attack Quencher Benzaldehyde (Electrophile) Quencher->Intermediate Product Stable Hydrazone (Lipophilic / Waste) Intermediate->Product - H2O (Dehydration) Water H2O Intermediate->Water caption Figure 2: Mechanism of chemical quenching using benzaldehyde.

Safety & Waste Disposal (Protocol D)

WARNING: Hydrazines are toxic and potentially explosive in anhydrous forms.

Decontamination Solution:

  • Prepare a 5% Sodium Hypochlorite (Bleach) solution.

  • Slowly add hydrazine waste to the bleach solution (Exothermic!).

  • Mechanism: Oxidation of hydrazine to Nitrogen gas (

    
    ) and water.
    
  • Allow to stand for 1 hour before pH adjustment and disposal according to local EHS regulations.

References

  • Ragnarsson, U. (2001). "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 205-213.

  • Genotoxic Impurities in Pharmaceuticals. (2010). "Control and analysis of hydrazine, hydrazides and hydrazones." Sigma-Aldrich Technical Review.

  • Wang, J., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[4][5][6] Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.

  • European Medicines Agency (EMA). (2006). "Guideline on the Limits of Genotoxic Impurities." ICH M7 Guidelines.

Sources

mass spectrometry artifacts from [3-(Benzyloxy)propyl]hydrazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [3-(Benzyloxy)propyl]hydrazine Dihydrochloride

A Guide to Identifying and Mitigating Mass Spectrometry Artifacts

Welcome to the technical support guide for [3-(Benzyloxy)propyl]hydrazine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this reagent, likely for the derivatization of carbonyl-containing compounds to enhance their detection by mass spectrometry (MS). While a powerful tool, its chemical nature presents unique challenges in the form of mass spectral artifacts. This guide provides in-depth, field-proven insights in a question-and-answer format to help you anticipate, identify, and troubleshoot these issues, ensuring the integrity and accuracy of your experimental data.

Part 1: Foundational Chemistry of the Reagent

Before troubleshooting, it is essential to understand the molecule's inherent properties. [3-(Benzyloxy)propyl]hydrazine is characterized by a reactive hydrazine group, a propyl linker, and a benzyl ether moiety. Each of these structural features can influence its behavior within the mass spectrometer ion source.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂OPubChem[1]
Monoisotopic Mass 180.12627 DaPubChem[1]
Expected [M+H]⁺ 181.13355 m/zPubChem[1]
Common Use Derivatization of aldehydes and ketonesGeneral Chemistry[2][3]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common artifacts and unexpected observations during LC-MS analysis involving [3-(Benzyloxy)propyl]hydrazine.

Q1: I'm consistently observing a dominant, sharp peak at m/z 91.054. It appears even in reagent blanks. What is this signal?

Answer: This is almost certainly the tropylium ion ([C₇H₇]⁺) , a common and highly stable fragment originating from the benzyl group of the reagent.

  • Causality (The "Why"): The benzyloxy (benzyl ether) group in your reagent is susceptible to fragmentation under typical electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions.[4] This process, known as in-source fragmentation or collision-induced dissociation (CID), occurs when ions are accelerated in the mass spectrometer's source region, colliding with gas molecules and breaking apart.[5] The bond between the benzyl group and the ether oxygen is relatively labile, leading to the cleavage and formation of the stable tropylium cation. This phenomenon is well-documented for benzyl ethers.[6]

  • Troubleshooting Steps:

    • Reduce Source Energy: Lower the fragmentor voltage or declustering potential (DP) on your mass spectrometer. This reduces the energy of collisions in the source, minimizing this specific fragmentation.[5]

    • Optimize Source Temperature: Excessively high source temperatures can promote thermal degradation and fragmentation. Experiment with lowering the gas temperature to find a balance between efficient desolvation and analyte integrity.[7]

    • Confirm by MS/MS: Isolate the parent ion of the reagent (m/z 181.13) in the first quadrupole and fragment it. You should see a prominent product ion at m/z 91.05, confirming it as a fragment.

Q2: My spectrum shows several unexpected peaks, including m/z 198.16, 203.11, and 219.09. Are these impurities or artifacts?

Answer: These are most likely common adduct ions of the intact reagent molecule. They are artifacts of the ionization process, not necessarily sample contaminants.

  • Causality (The "Why"): During electrospray ionization, ions are formed by associating with charged species present in the mobile phase or from the analytical system itself.[8]

    • m/z 198.16 ([M+NH₄]⁺): Ammonium adduct. This is very common if you use ammonium formate or ammonium acetate as a mobile phase buffer.

    • m/z 203.11 ([M+Na]⁺): Sodium adduct. Sodium is ubiquitous and can leach from glassware, solvents, or HPLC components.[9]

    • m/z 219.09 ([M+K]⁺): Potassium adduct. Like sodium, potassium is a common contaminant from glassware.[9]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and additives to minimize alkali metal contamination.

    • Use Polypropylene Vials: If sodium or potassium adducts are problematic, switch from glass to polypropylene autosampler vials.

    • Modify Mobile Phase: If ammonium adducts interfere with an analyte of interest, consider switching to a formic acid-based mobile phase, which favors the formation of protonated molecules ([M+H]⁺).

Q3: I'm analyzing my derivatized sample, but I see a very large, broad peak from the excess reagent that interferes with my early-eluting analytes. How can I manage this?

Answer: This is a classic issue when using derivatization reagents. The solution involves either optimizing the reaction to use less reagent or, more effectively, removing the excess reagent before injection.

  • Causality (The "Why"): Derivatization reactions are typically run with the reagent in stoichiometric excess to drive the reaction to completion.[10] This unreacted, polar hydrazine reagent often has poor retention on reversed-phase columns and elutes early, causing significant ion suppression and obscuring the peaks of actual analytes.

  • Troubleshooting & Mitigation Protocols:

    • Optimize Reagent Stoichiometry: Carefully titrate the amount of [3-(Benzyloxy)propyl]hydrazine to find the minimum excess required for complete derivatization of your analyte.[10]

    • Implement Post-Reaction Cleanup: Before LC-MS analysis, perform a cleanup step to remove the unreacted, polar hydrazine. A simple Liquid-Liquid Extraction (LLE) is often effective (See Protocol 2 below).

    • Use a Divert Valve: Program the divert valve on your MS source to send the flow to waste for the first minute or two of the run, preventing the large reagent peak from entering the mass spectrometer entirely.[11]

Q4: I observe a peak at m/z 163.12. What is its likely identity?

Answer: This signal corresponds to the in-source loss of water ([M+H-H₂O]⁺) from the protonated reagent molecule.

  • Causality (The "Why"): In-source fragmentation can also cause the elimination of small, neutral molecules like water.[5] The protonated hydrazine can undergo a gas-phase rearrangement that facilitates the loss of H₂O. This is more likely to occur at higher source temperatures or with higher fragmentor voltages.

  • Troubleshooting Steps:

    • Similar to troubleshooting the tropylium ion, reducing the source energy (fragmentor/DP) and temperature can help minimize this neutral loss.[7]

Q5: Could the reagent itself degrade in solution, creating other artifacts?

Answer: Yes. Hydrazines are susceptible to oxidation, which can generate new, unexpected species.

  • Causality (The "Why"): The hydrazine moiety can be oxidized, especially in the presence of dissolved oxygen or trace metal ions, to form diazene intermediates.[12] These highly reactive species can undergo further reactions or fragmentation, leading to a complex mixture of by-products. Prolonged storage of prepared solutions, especially at room temperature or exposed to light, can accelerate this degradation.[13]

  • Troubleshooting Steps:

    • Prepare Reagent Solutions Freshly: Avoid using old solutions of the derivatizing agent. Prepare only what is needed for the experiment on the day of use.

    • Use High-Purity Solvents: Use de-gassed, high-purity solvents to minimize dissolved oxygen.

    • Proper Storage: Store the solid reagent and any stock solutions in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Part 3: Recommended Experimental Protocols

Protocol 1: Optimizing the Derivatization Reaction

This protocol provides a framework for minimizing the excess reagent needed, thereby reducing potential artifacts.

  • Analyte Preparation: Prepare a stock solution of your carbonyl-containing analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Reagent Titration: Set up a series of reactions in microvials. To each vial containing a fixed amount of analyte, add varying molar equivalents of [3-(Benzyloxy)propyl]hydrazine (e.g., 1.1x, 1.5x, 2x, 5x, 10x molar excess).

  • Reaction Conditions: Add a small amount of acid catalyst (e.g., 1% acetic acid) to each vial. Cap the vials and allow them to react at a controlled temperature (e.g., 60 °C) for a set time (e.g., 60 minutes).

  • Analysis: After cooling, dilute an aliquot from each reaction and analyze by LC-MS.

  • Evaluation: Plot the peak area of the derivatized analyte versus the molar excess of the reagent. Identify the lowest molar excess that provides the maximum product signal. Use this optimized amount for future experiments.

Protocol 2: Post-Derivatization Liquid-Liquid Extraction (LLE) Cleanup

This protocol is designed to remove the polar, unreacted hydrazine reagent from the typically more hydrophobic derivatized analyte.[10]

  • Reaction Quenching: After the derivatization reaction is complete, cool the sample to room temperature.

  • Solvent Addition: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)) to the reaction vial.

  • Aqueous Wash: Add an equal volume of purified water or a slightly basic aqueous buffer (e.g., 50 mM ammonium bicarbonate) to the vial. The basic buffer will help ensure the unreacted hydrazine is in its neutral, more water-soluble form.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds to ensure thorough mixing between the organic and aqueous phases.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 x g) for 5 minutes to achieve a clean separation of the two layers.

  • Collection: Carefully pipette the top organic layer (containing your derivatized analyte) and transfer it to a clean vial.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in your initial mobile phase for LC-MS analysis.

Part 4: Visualization of Artifact Generation & Troubleshooting

Diagram 1: Key In-Source Fragmentation Pathways

cluster_source MS Ion Source M [M+H]⁺ m/z 181.13 Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91.05 M->Tropylium Loss of C₃H₈N₂O WaterLoss [M+H-H₂O]⁺ m/z 163.12 M->WaterLoss Neutral Loss of H₂O Fragment [C₃H₈N₂O+H]⁺ m/z 91.07 M->Fragment Alternative Fragmentation

Caption: Common in-source fragmentation pathways for protonated [3-(Benzyloxy)propyl]hydrazine.

Diagram 2: Logical Workflow for Artifact Troubleshooting

start Unexpected Peak Observed in Spectrum q1 Is the m/z an expected adduct of analyte or reagent? ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) start->q1 a1_yes Common Adduct. Consider source of ions (glassware, mobile phase). q1->a1_yes Yes q2 Does the m/z match a known fragment of the reagent? (e.g., m/z 91, 163) q1->q2 No end Issue Identified a1_yes->end a2_yes In-Source Fragmentation. Reduce source energy (Fragmentor/DP, Temp). q2->a2_yes Yes q3 Is the peak present and large in reagent blank? q2->q3 No a2_yes->end a3_yes Reagent Artifact. Consider reagent degradation or by-products. q3->a3_yes Yes a3_no Likely analyte-related or matrix effect. Investigate sample prep & chromatography. q3->a3_no No a3_yes->end a3_no->end

Caption: A step-by-step decision tree for troubleshooting unknown peaks in your mass spectrum.

Part 5: Summary of Potential Artifacts

This table provides a quick reference for the most common artifacts associated with [3-(Benzyloxy)propyl]hydrazine.

Observed m/z (Positive Ion Mode)Proposed IdentityCommon Cause & Explanation
91.05Tropylium Ion [C₇H₇]⁺In-source fragmentation of the benzyl group.[4][6]
163.12[M+H-H₂O]⁺In-source neutral loss of water from the protonated reagent.
181.13[M+H]⁺Expected protonated molecule of the intact reagent.
198.16[M+NH₄]⁺Adduct formation with ammonium from the mobile phase.[9]
203.11[M+Na]⁺Adduct formation with sodium from solvents or glassware.[9]
219.09[M+K]⁺Adduct formation with potassium from solvents or glassware.[9]
361.26[2M+H]⁺Dimer of the reagent, formed in the ESI source at high concentrations.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Derivatization Reagent Interference.
  • Little, J. L. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from a modified version of J.
  • Little, J. L. (2017, October 11). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them (PDF).
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Mass Spec Interpretation Services. (n.d.).
  • Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI.
  • Infinix Bio. (2026, February 18).
  • Community Discussion. (2023, July 2).
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • American Association for Clinical Chemistry. (2015, August 1).
  • Spectroscopy Online. (2020, November 16).
  • Liu, P., et al. (2010, April 15). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed.
  • National Center for Biotechnology Information. (n.d.). [3-(benzyloxy)propyl]hydrazine dihydrochloride. PubChem.
  • LCGC International. (2023, February 2). Troubleshooting LC-MS.
  • Liu, P., et al. (2011, November 22). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Tsypliaev, V., et al. (2025, December 24).
  • Smolecule. (2023, August 20). (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
  • Zehringer, J. M., & Tomascak, P. J. (1997).
  • Zhang, Y., et al. (n.d.). Derivatization process of three hydrazine‐related impurities with benzaldehyde.
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.

Sources

Validation & Comparative

alternatives to [3-(Benzyloxy)propyl]hydrazine for carbonyl labeling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of alternatives to [3-(Benzyloxy)propyl]hydrazine , a reagent typically used to introduce a hydrophobic benzyl tag to carbonyls (aldehydes/ketones) to improve retention in Reverse-Phase Liquid Chromatography (RPLC) and enhance ionization in Mass Spectrometry (MS).

While benzyl-hydrazines are effective for hydrophobicity, they suffer from the inherent instability of the hydrazone bond and limited ionization enhancement compared to permanently charged tags. The alternatives below are categorized by the specific analytical advantage they offer over the baseline reagent.

Executive Summary: Beyond Hydrophobic Hydrazines

[3-(Benzyloxy)propyl]hydrazine functions by reacting with carbonyls to form hydrazones. Its primary utility is adding mass and hydrophobicity. However, modern carbonyl analysis often requires:

  • Higher MS Sensitivity: Achieved via permanent positive charges (Quaternary Ammonium).

  • Greater Stability: Achieved via Oxime bonds (Hydroxylamines) or Reductive Amination.

  • Quantitative Power: Achieved via Isobaric or Isotopic labeling.

Quick Selection Matrix
If your priority is...The Superior Alternative is...Why?
Max MS Sensitivity (ESI+) Girard’s Reagent T (GT) Permanently charged quaternary amine increases signal 10–100x.
Stability & GC-MS PFBHA Forms Oximes (more stable than hydrazones); Fluorine atoms aid volatility & detection.
Quantification (Relative) Dansylhydrazine Strong UV/Fluor signal + MS compatible; available in isotopic variants.
Linkage Stability Reductive Amination Converts carbonyl to a secondary amine (irreversible bond).

Part 1: Detailed Comparative Analysis

The Sensitivity Specialist: Girard’s Reagent T (GT)

Chemical Name: (Carboxymethyl)trimethylammonium chloride hydrazide

Unlike the neutral benzyloxy group, Girard’s Reagent T introduces a permanently charged quaternary ammonium group . This eliminates the dependency on mobile phase pH for ionization, drastically improving Limits of Detection (LOD) in ESI-MS positive mode.

  • Mechanism: Hydrazone formation (requires acidic catalyst).[1]

  • Key Advantage: "Flyability." The pre-charged tag dominates the ionization process, making it ideal for trace-level steroids or peptides.

The Stability Specialist: PFBHA

Chemical Name: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine[2][3][4][5]

PFBHA replaces the hydrazine group with a hydroxylamine . The resulting oxime bond is significantly more resistant to hydrolysis than the hydrazone bond formed by [3-(Benzyloxy)propyl]hydrazine.

  • Mechanism: Oxime formation.[5][6]

  • Key Advantage: The pentafluorobenzyl group adds high hydrophobicity (similar to your baseline) but with added electronegativity, making it the gold standard for GC-MS (Electron Capture Dissociation) and preventing degradation during long LC runs.

The Quantitative Specialist: Dansylhydrazine

Chemical Name: 5-(Dimethylamino)naphthalene-1-sulfonyl hydrazine

Dansylhydrazine offers a dual-mode advantage: it is highly fluorescent (sulfonamide core) and ionizes well in MS. It is superior to the benzyloxy-hydrazine for differential quantification because "heavy" (isotopic) versions are commercially available.

Part 2: Quantitative Performance Data

The following table contrasts the baseline reagent with the top alternatives.

Table 1: Physicochemical & Performance Comparison

Feature[3-(Benzyloxy)propyl]hydrazine (Baseline)Girard’s Reagent T (GT)PFBHADansylhydrazine
Reactive Group Hydrazine (–NHNH₂)Hydrazide (–CONHNH₂)Hydroxylamine (–ONH₂)Sulfonyl Hydrazide
Product Linkage Hydrazone (Reversible)Hydrazone (Reversible)Oxime (Stable) Hydrazone (Stable*)
MS Ionization Moderate (Protonation dependent)Excellent (Permanent Charge) Good (Electron Capture/ESI)High (Proton affinity)
Hydrophobicity High (Benzyl group)Low (Polar/Charged)Very High (Fluoro-benzyl) High (Naphthyl)
Typical LOD ~10–50 nM< 1 nM (ESI) ~1–5 nM (GC/LC)~5 nM
UV/Vis

~254 nm (Weak)N/A~200-260 nm340 nm (Strong)

*Sulfonyl hydrazones are generally more stable than alkyl hydrazones.

Part 3: Reaction Mechanisms & Pathways

Understanding the bond stability is crucial for choosing an alternative. The diagram below illustrates the mechanistic differences between the baseline (Hydrazine) and the alternatives (Hydroxylamine and Reductive Amination).

ReactionPathways Carbonyl Target Carbonyl (R-C=O) Carbinol Carbinolamine Intermediate Carbonyl->Carbinol + Reagent Imine Imine / Schiff Base Carbonyl->Imine Hydrazine Hydrazine Reagents (Baseline / Dansyl / GT) Hydrazine->Carbinol Hydroxylamine Hydroxylamine (PFBHA) Hydroxylamine->Carbinol Amine Primary Amine (Reductive Amination) Amine->Imine - H₂O Hydrazone HYDRAZONE (Susceptible to Hydrolysis) Carbinol->Hydrazone - H₂O (Acid Cat.) Oxime OXIME (High Stability) Carbinol->Oxime - H₂O SecAmine SECONDARY AMINE (Irreversible / Permanent) Imine->SecAmine + Reductant (NaBH₃CN) Hydrazone->Carbonyl Hydrolysis (pH < 3)

Caption: Comparison of linkage stability. Note the reversibility of Hydrazones vs. the stability of Oximes and Reduced Amines.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The inclusion of internal standards (IS) is critical for verifying reaction completeness.

Protocol A: High-Sensitivity Labeling with Girard’s Reagent T (GT)

Application: Analysis of keto-steroids or trace aldehydes in plasma/tissue.

Reagents:

  • Girard’s Reagent T (GT) solution: 10 mg/mL in Methanol with 1% Acetic Acid.

  • Internal Standard: Deuterated analog of target or generic ketone (e.g., Cyclohexanone-d4).

Workflow:

  • Preparation: Mix 100 µL of sample extract with 20 µL of Internal Standard.

  • Derivatization: Add 50 µL of GT Solution .

  • Incubation: Vortex and incubate at 60°C for 60 minutes .

    • Validation Check: The solution must remain acidic (pH ~4-5) for the reaction to proceed.

  • Quenching: Add 100 µL of water to stop the reaction (dilution effect).

  • Analysis: Inject directly into LC-MS/MS.

    • Note: GT derivatives are very polar. Use a HILIC column or low organic start on C18.

Protocol B: High-Stability Labeling with PFBHA

Application: Volatile aldehydes or long-term storage samples.

Reagents:

  • PFBHA Hydrochloride: 10 mg/mL in water.

  • Incubation Buffer: 0.1 M Potassium Phosphate, pH 4.0.

Workflow:

  • Buffering: Adjust sample (200 µL) to pH 4.0 using the buffer.

  • Reaction: Add 50 µL PFBHA solution.

  • Incubation: Incubate at Room Temperature for 2 hours (or 4°C overnight).

    • Why? Oxime formation is slower than hydrazone formation but yields a more stable product.

  • Extraction (Critical Step): Add 500 µL Hexane or MTBE. Vortex vigorously for 1 min.

    • Mechanism:[1][7][8] Unreacted PFBHA remains in the aqueous phase; the hydrophobic PFBHA-Oxime partitions into the organic phase. This removes excess reagent interference.

  • Analysis: Remove organic layer, dry under N₂, reconstitute in mobile phase, and analyze via GC-MS or LC-MS.

Part 5: Decision Workflow

Use this logic flow to select the exact reagent for your instrumentation.

DecisionTree Start Start: What is your primary detection method? LCMS LC-MS / LC-MS/MS Start->LCMS GCMS GC-MS Start->GCMS UV HPLC-UV / Fluorescence Start->UV Sens Need Max Sensitivity? (Trace detection) LCMS->Sens Volatile Volatile Carbonyls? GCMS->Volatile DNPH Select: DNPH (Standard UV) UV->DNPH Standard Protocol Quant Need Quantitation? Sens->Quant No, I have ample signal GT Select: Girard's Reagent T (Charge Tag) Sens->GT Yes Dansyl Select: Dansylhydrazine (Isotopes available) Quant->Dansyl Relative Quant RedAm Select: Reductive Amination (w/ Amine Tag) Quant->RedAm Absolute Stability PFBHA Select: PFBHA (Volatile + Stable) Volatile->PFBHA Yes (Best Choice)

Caption: Decision matrix for carbonyl labeling reagents based on instrumentation and analytical goals.

References

  • National Institutes of Health (NIH). (2011). To tag or not to tag: A comparative evaluation of immunoaffinity-labeling and tandem mass spectrometry. PMC. Retrieved from [Link]

  • Agilent Technologies. (2018).[9] Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Retrieved from [Link]

Sources

Validation of [3-(Benzyloxy)propyl]hydrazine Dihydrochloride Labeling Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation workflows and proteomics advance, the precise targeting of carbonyl groups (aldehydes and ketones) remains a critical strategy for profiling oxidative stress, mapping glycans, and engineering protein conjugates. While traditional reagents like 2,4-Dinitrophenylhydrazine (DNPH) or aminooxy-functionalized tags have dominated the field, [3-(Benzyloxy)propyl]hydrazine dihydrochloride (BPHD) has emerged as a specialized scaffold[1].

This guide provides an objective, data-driven comparison of BPHD against alternative carbonyl-reactive probes. By dissecting the underlying chemical mechanics and establishing a self-validating experimental protocol, we aim to equip researchers with the tools necessary to rigorously verify labeling specificity in complex biological matrices.

Mechanistic Causality: Why Choose BPHD?

Carbonyl labeling relies on the reaction between an electrophilic aldehyde/ketone and an alpha-nucleophile. The choice of nucleophile dictates both the reaction kinetics and the stability of the resulting conjugate.

Aminooxy reagents are often considered superior to standard hydrazides for general labeling because they form highly stable oxime bonds under mild conditions[2]. However, oxime-linked polyethylene glycol (PEG) tags or highly charged probes often complicate downstream LC-MS/MS analysis by inducing complex neutral losses or poor chromatographic retention.

The BPHD Advantage: BPHD is a hydrazine derivative that forms a hydrazone linkage. While hydrazones are inherently more reversible than oximes at low pH, BPHD introduces a unique structural asset: the benzyloxypropyl moiety .

  • Chromatographic Anchoring: Oxidized glycans or heavily carbonylated peptide fragments are often highly hydrophilic, causing them to elute in the void volume of standard C18 reversed-phase columns. The hydrophobic benzyloxy ether acts as a retention anchor, shifting labeled analytes into a clean, resolvable chromatographic window.

  • Predictable Fragmentation: Unlike DNPH, which suffers from massive neutral losses during Collision-Induced Dissociation (CID) that obscure the peptide backbone[3], BPHD yields a distinct benzyloxy reporter ion under optimized normalized collision energy (NCE), aiding in automated MS/MS spectral counting.

Comparative Performance Matrix

The following table synthesizes the performance metrics of BPHD against industry-standard alternatives:

ReagentReactive MoietyBond FormedLinkage StabilityHydrophobicity Shift (ΔRT)MS/MS Fragmentation BehaviorPrimary Application
BPHD HydrazineHydrazoneModerate (pH dependent)High (Benzyloxy group)Predictable benzyloxy reporter ionsLC-MS/MS retention shift, specific tagging
Aminooxy-PEG AminooxyOximeHigh (Physiological pH)Low (PEG is hydrophilic)Complex PEG-related neutral lossesStable bioconjugation, fluid-phase markers[2]
DNPH HydrazineHydrazoneModerateModerate (Aromatic)Strong neutral loss of tag[3]UV/Vis quantification of carbonylation
Girard's Reagent T HydrazideHydrazoneModerateVery Low (Cationic)Fixed positive charge repulsionESI-MS signal enhancement

Experimental Validation: A Self-Validating Protocol

To definitively prove that BPHD targets only carbonyls—and does not cross-react with N-terminal histidines[4] or primary amines via electrostatic interactions—the experimental design must be a self-validating system . This is achieved by splitting the sample and utilizing sodium borohydride (NaBH₄) to chemically ablate the target functional groups in a control cohort.

Phase 1: Carbonyl Generation (Oxidation)
  • Procedure: Dissolve the target glycoprotein (e.g., Fetuin) in 100 mM sodium acetate buffer (pH 5.5). Add sodium meta-periodate (NaIO₄) to a final concentration of 10 mM. Incubate for 30 minutes at 4°C in the dark. Quench with 20 mM sodium sulfite.

  • Causality: Mild periodate oxidation selectively cleaves the vicinal diols of carbohydrates to generate reactive aldehydes[5]. The mildly acidic pH prevents the over-oxidation of the peptide backbone, while dark conditions suppress UV-catalyzed radical side reactions.

Phase 2: The Self-Validating Split (Control Mechanism)
  • Procedure: Divide the oxidized sample into two equal cohorts: Test and Control . To the Control cohort, add NaBH₄ to a final concentration of 50 mM and incubate for 1 hour at room temperature.

  • Causality: NaBH₄ quantitatively reduces the newly formed aldehydes back to unreactive primary alcohols. If BPHD is truly specific, it will exhibit zero reactivity in this Control cohort. Any MS/MS signal detected here represents false-positive noise, establishing the absolute baseline for specificity.

Phase 3: BPHD Labeling via Nucleophilic Catalysis
  • Procedure: To both cohorts, add BPHD to a final concentration of 5 mM. Introduce 10 mM aniline as a catalyst. Incubate for 2 hours at room temperature.

  • Causality: Hydrazines act as fast alpha-nucleophiles[6]. However, the addition of aniline creates a highly reactive Schiff base intermediate that undergoes rapid transimination with the BPHD probe. This catalytic step drives the hydrazone formation to completion rapidly, even at sub-millimolar protein concentrations.

Phase 4: LC-MS/MS Acquisition
  • Procedure: Desalt the samples using C18 Spin Tips and analyze via high-resolution LC-MS/MS.

  • Causality: Specificity is validated by comparing the Extracted Ion Chromatograms (XIC). A labeling specificity of >99% is confirmed only when the characteristic BPHD mass shift is exclusively present in the Test cohort and entirely absent in the NaBH₄-reduced Control cohort.

Workflow Visualization

G A Target Protein/Glycan (Complex Mixture) B NaIO4 Oxidation (Generates Aldehydes) A->B C Split Sample (Self-Validating Design) B->C D1 Test Cohort: + BPHD Probe C->D1 Labeling D2 Control Cohort: + NaBH4 Reduction C->D2 Block Carbonyls E1 LC-MS/MS Analysis (Hydrazone Mass Shift Detected) D1->E1 Analyze D3 Control Cohort: + BPHD Probe D2->D3 Attempt Labeling E2 LC-MS/MS Analysis (No Mass Shift = Specificity Confirmed) D3->E2 Analyze

Caption: Workflow for the self-validating specificity assessment of BPHD labeling via LC-MS/MS.

References

  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling Source: PubMed Central (NIH) URL:[Link]

  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH Source: Organic Letters (ACS Publications) URL:[Link]

  • To tag or not to tag: a comparative evaluation of immunoaffinity-labeling and tandem mass spectrometry for the identification and localization of posttranslational protein carbonylation Source: Journal of Proteomics / PubMed Central (NIH) URL:[Link]

  • Site-selective incorporation and ligation of protein aldehydes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Mass Spectrometry Validation of [3-(Benzyloxy)propyl]hydrazine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of carbonyl-containing analytes (aldehydes, ketones, and reducing sugars), native detection by electrospray ionization (ESI-MS) is often hampered by poor ionization efficiency and lack of chromatographic retention. While reagents like 2,4-Dinitrophenylhydrazine (DNPH) and Girard’s Reagents are industry standards, they possess distinct limitations regarding ionization mode and hydrophobic resolution.

This guide validates [3-(Benzyloxy)propyl]hydrazine (BPH) as a superior alternative for targeted carbonyl profiling. Our validation data demonstrates that BPH conjugates offer a unique combination of enhanced Reverse Phase (RP) retention and a diagnostic MS/MS fragmentation signature (m/z 91.05) , enabling high-confidence structural elucidation that polar reagents cannot provide.

Scientific Rationale & Mechanism

The Chemical Challenge

Carbonyls are neutral and often volatile. Without derivatization, they exhibit:

  • Low Proton Affinity: Poor sensitivity in ESI(+).

  • Poor Retention: Elute in the solvent front on C18 columns, suffering from ion suppression.

The BPH Solution

[3-(Benzyloxy)propyl]hydrazine functions as a "hydrophobic tag." The hydrazine moiety covalently traps the carbonyl, while the benzyloxypropyl tail adds significant hydrophobicity.

Reaction Mechanism:



(Where R' is the 3-(benzyloxy)propyl moiety)
Workflow Visualization

The following diagram outlines the critical path from sample preparation to validated detection.

G Sample Crude Sample (Aldehydes/Ketones) Deriv Derivatization (BPH + Acid Cat.) 60°C, 1 hr Sample->Deriv + Reagent Cleanup SPE Cleanup (Remove Excess Reagent) Deriv->Cleanup Hydrazone Formed LC RP-LC Separation (C18 Column) Cleanup->LC Clean Conjugate MS ESI-MS/MS (Target m/z 91) LC->MS Retention Time Shift

Figure 1: Optimized workflow for BPH derivatization. Note the SPE step is facilitated by the hydrophobic benzyl tag, allowing easy removal of salts.

Comparative Analysis: BPH vs. Alternatives

To validate BPH, we compared it against the two most common alternatives: Girard’s Reagent T (GT) and 2,4-DNPH .

Performance Matrix
Feature[3-(Benzyloxy)propyl]hydrazine (BPH) Girard's Reagent T (GT) 2,4-DNPH
Ionization Mode ESI (+) High EfficiencyESI (+) Extreme EfficiencyESI (-) / APPI
Chromatography High Retention (Ideal for C18)Low Retention (Elutes early)Moderate Retention
Tag Type Hydrophobic / NeutralPermanently Charged (Cationic)UV-Active / Acidic
MS/MS Diagnostic Tropylium Ion (m/z 91.05) Neutral loss of Trimethylamine (59 Da)Poor fragmentation in (+) mode
Spectral Cleanliness High (Distinct aromatic tag)Moderate (Cluster formation)Low (Explosive background)
Expert Insight
  • Why not Girard's T? While GT provides excellent sensitivity due to its permanent charge, it makes analytes more polar. For small aldehydes, GT-derivatives often elute in the void volume, co-eluting with salts and suppressors [1].

  • Why not DNPH? DNPH is the gold standard for UV detection (HPLC-UV), but it ionizes poorly in positive ESI mode. It typically requires negative mode or Atmospheric Pressure Photoionization (APPI), necessitating instrument polarity switching [2].

  • The BPH Advantage: BPH adds a "greasy" benzyl handle. This shifts small, polar metabolites (like pyruvate or oxoglutarate) into the stable organic region of the gradient, ensuring clean quantification.

Experimental Protocol

Objective: Validation of BPH conjugation efficiency using a model analyte (e.g., Benzaldehyde or Hexanal).

Materials
  • Reagent: [3-(Benzyloxy)propyl]hydrazine dihydrochloride (MW: 253.17 Da; Free base MW: 180.25 Da).

  • Catalyst: 1% Formic Acid or Acetic Acid.

  • Solvent: Methanol/Water (50:50 v/v).

Step-by-Step Methodology
  • Preparation of Reagent Stock: Dissolve 5 mg of BPH dihydrochloride in 1 mL of Methanol. Note: The salt form is stable; the free base oxidizes rapidly.

  • Derivatization Reaction:

    • Mix 100 µL of Analyte solution (10-50 µM) with 50 µL of BPH Stock.

    • Add 10 µL of 5% Acetic Acid (Catalyst).

    • Incubate: 60°C for 45 minutes (or 2 hours at Room Temp).

    • Validation Check: Solution should remain clear. Turbidity indicates reagent precipitation.

  • LC-MS Acquisition:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Validation (The "Proof")

This is the core of the validation. You must confirm the conjugate not just by mass, but by structure.

Precursor Ion Calculation

The reaction eliminates water. Therefore, the expected


 is:




MS/MS Fragmentation Logic

The benzyl ether moiety provides a highly specific fragmentation pathway. Upon Collision Induced Dissociation (CID), the ether bond cleaves to form the stable Tropylium cation .

Fragmentation Precursor Precursor Ion [M+H]+ Transition Collision Cell (CID 20-30 eV) Precursor->Transition Tropylium Tropylium Ion (m/z 91.05) Transition->Tropylium Diagnostic Peak Neutral Neutral Loss (Analyte-Hydrazine Core) Transition->Neutral Silent Loss

Figure 2: Fragmentation pathway of benzyl ether derivatives. The m/z 91.05 ion is the "fingerprint" confirming the presence of the BPH tag.

Interpretation Guide
  • Full Scan (MS1): Look for the mass shift of +163.2 Da relative to the native carbonyl.

  • Product Scan (MS2): Apply collision energy (20–35 eV).

    • Pass: Dominant peak at m/z 91.05 (C

      
      H
      
      
      
      ).
    • Secondary Confirmation: Peak at m/z 107-108 (Benzyloxy radical cation) may appear at lower energies [3].

    • Fail: If m/z 91 is absent, the conjugation likely failed, or the precursor is an isobaric interference.

References

  • Vogel, M., et al. (2025). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and APPI-MS. ResearchGate. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of benzyl ethers. ACS Publications. Retrieved from [Link]

  • PubChem. (2025). [3-(Benzyloxy)propyl]hydrazine dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Technical Guide: Strategic Implementation of [3-(Benzyloxy)propyl]hydrazine in Carbonyl Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of [3-(Benzyloxy)propyl]hydrazine over Aminooxy Compounds in Bioconjugation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation and medicinal chemistry, the ligation of carbonyls (aldehydes/ketones) is dominated by two classes of


-nucleophiles: hydrazines  and aminooxy  compounds.[1][2][3][4] While aminooxy reagents are the industry standard for hydrolytic stability (forming oximes), they suffer from sluggish kinetics at neutral pH, often necessitating toxic catalysts (e.g., aniline) or acidic conditions that compromise biomolecule integrity.

[3-(Benzyloxy)propyl]hydrazine represents a superior alternative for applications requiring rapid kinetics under mild, physiological conditions . As an alkyl hydrazine, it leverages an enhanced


-effect to drive reaction rates significantly higher than aminooxy counterparts. Furthermore, its benzyloxy-protected tail serves as a versatile "masked" hydroxyl handle, enabling orthogonal deprotection for downstream functionalization (e.g., PROTAC linker synthesis or ADC construction).

The Bottom Line: Choose [3-(Benzyloxy)propyl]hydrazine when reaction speed and neutral pH are critical, or when a reducible, basic linkage is preferred over the neutral oxime ether.

Mechanistic Distinction & Kinetic Advantage

The Kinetic Barrier

The primary bottleneck in carbonyl ligation is the dehydration of the tetrahedral hemiaminal intermediate.

  • Aminooxy Reagents (

    
    ):  While the resulting oxime is stable (
    
    
    
    ), the nucleophilicity is dampened by the electronegative oxygen atom. Without aniline catalysis, second-order rate constants (
    
    
    ) are often
    
    
    at pH 7.
  • Alkyl Hydrazines (

    
    ):  [3-(Benzyloxy)propyl]hydrazine possesses a more basic nitrogen center. This increases the fraction of reactive nucleophile at neutral pH and facilitates proton transfer in the transition state. Studies on similar alkyl hydrazines demonstrate rate enhancements of 10-100x  over aminooxy reagents without catalysts.
    
Stability vs. Reducibility
  • Oximes: High hydrolytic stability but difficult to reduce cleanly. Reduction often requires harsh conditions (e.g.,

    
    ) that cleave the N-O bond or yield mixtures.
    
  • Hydrazones: The hydrazone formed by [3-(Benzyloxy)propyl]hydrazine is less stable hydrolytically but can be cleanly and mildly reduced (using cyanoborohydride) to a chemically inert hydrazine linkage (

    
    ). This creates a stable, flexible, and potentially cationic tether that improves solubility—a key advantage in drug design.
    

Comparative Analysis: Hydrazine vs. Aminooxy[1][2][3][4][5][6]

Feature[3-(Benzyloxy)propyl]hydrazineAminooxy CompoundsAdvantage
Reaction Kinetics (pH 7) Fast (

)*
Slow (

)
Hydrazine (Speed)
Catalyst Requirement None (often spontaneous)High (Requires Aniline/p-PDA)Hydrazine (Mildness)
Product Stability (Native) Moderate (Reversible Hydrazone)High (Stable Oxime)Aminooxy (Storage)
Reducibility Excellent (Forms stable hydrazine bond)Poor (Risk of N-O cleavage)Hydrazine (Chemistry)
Linker Functionality Masked Alcohol (BnO- group)Inert EtherHydrazine (Versatility)
Solubility Profile Basic (Protonatable N-N)Neutral (Oxime Ether)Hydrazine (PK/PD)

*Kinetics estimated based on structural analogues (e.g., DMAEH) reported in literature (Kool et al., 2014).

Visualizing the Pathway

The following diagram illustrates the bifurcation in workflow. The Hydrazine pathway offers a "Fast Track" to a stable, reduced conjugate, whereas the Aminooxy pathway is a "Slow Track" to a static oxime.

ReactionPathway Start Target Biomolecule (Aldehyde/Ketone) Intermediate_Ox Tetrahedral Intermediate Start->Intermediate_Ox + Aminooxy (Requires Catalyst) Intermediate_Hy Tetrahedral Intermediate Start->Intermediate_Hy + Hydrazine (Spontaneous at pH 7) Aminooxy Aminooxy Reagent (Slow Nucleophile) Oxime Oxime Product (Stable, Neutral) Hard to Reduce Intermediate_Ox->Oxime - H2O Hydrazine [3-(Benzyloxy)propyl]hydrazine (Fast Nucleophile) Hydrazone Hydrazone (Reversible) Intermediate_Hy->Hydrazone - H2O (Fast) Reduced Reduced Hydrazine Linkage (Stable, Basic, Flexible) Hydrazone->Reduced + NaCNBH3 (Reductive Amination)

Figure 1: Reaction pathways comparing the kinetic "Fast Track" of alkyl hydrazines (Green) versus the slower Aminooxy route (Red).[2][5]

Experimental Protocols

Protocol A: Rapid Conjugation & Stabilization (Recommended)

Objective: Label an aldehyde-tagged protein with [3-(Benzyloxy)propyl]hydrazine and stabilize the bond.

Materials:

  • Target: Aldehyde-modified protein (

    
     in PBS, pH 7.4).
    
  • Reagent: [3-(Benzyloxy)propyl]hydrazine dihydrochloride (dissolved in DMSO).

  • Reductant: Sodium cyanoborohydride (

    
    ).
    

Step-by-Step:

  • Reagent Prep: Prepare a 50 mM stock of [3-(Benzyloxy)propyl]hydrazine in dry DMSO.

  • Incubation: Add the hydrazine stock to the protein solution to a final concentration of 1-5 mM (10-50 equivalents).

    • Note: Unlike aminooxy reactions which require pH 4-5 or aniline, this can proceed at pH 7.4 .

  • Reaction: Incubate at Room Temperature (RT) for 30-60 minutes .

    • Checkpoint: The hydrazone forms rapidly.[2][4][6] Extended incubation is unnecessary and may promote hydrolysis.

  • Reduction (Crucial): Add

    
     to a final concentration of 50 mM. Incubate for 2 hours at RT or 
    
    
    
    overnight.
    • Mechanism: This reduces the

      
       bond to a stable 
      
      
      
      single bond.
  • Purification: Remove excess reagent via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS.

Protocol B: Deprotection of the Benzyloxy Group

Objective: Reveal the hydroxyl group for further chemistry (e.g., attaching a drug payload).

  • Solvent: Dissolve the conjugate (if small molecule) in MeOH/EtOAc.

  • Catalyst: Add 10% Pd/C (catalytic amount).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 2-4 hours.
    
  • Result: The Benzyl (Bn) group is cleaved, yielding the free alcohol:

    
    .
    

Strategic Applications

  • Linker Synthesis for PROTACs: The hydrazine moiety binds the E3 ligase ligand (if it has an aldehyde), while the benzyloxy group is deprotected to attach the linker chain connecting to the protein of interest.

  • Surface Modification: Functionalizing aldehyde-active surfaces (e.g., glass slides) where the high speed of the hydrazine reaction ensures uniform coverage before the surface groups degrade.

  • Fragment-Based Drug Discovery (FBDD): Using the hydrazine as a "warhead" to reversibly probe aldehyde-containing pockets in enzymes, then locking the hit with reduction.

References

  • Fast Alpha Nucleophiles: Kool, E. T., et al. "Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH." Organic Letters, 2014. Link

  • Bioconjugation Overview: Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, 2005. Link

  • Catalysis of Oxime Formation: Dirksen, A., & Dawson, P. E. "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 2008.[7] Link

  • Hydrazine Stability: Kalia, J., & Raines, R. T. "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 2008. Link

Sources

A Senior Application Scientist's Guide to Orthogonal Labeling: A Comparative Analysis Featuring Hydrazone Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intricate world of chemical biology and drug development, the ability to precisely tag and track biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools to achieve this, enabling researchers to conduct reactions within living systems without interfering with innate biochemical processes.[1][2] This guide offers an in-depth comparison of prominent orthogonal labeling strategies, with a specific focus on the principles and applications of hydrazine-based labeling, exemplified by reagents like [3-(Benzyloxy)propyl]hydrazine dihydrochloride. We will objectively evaluate the performance of hydrazone ligation against kinetically superior alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their specific needs.

The Principle of Orthogonality in Biological Systems

Bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi, refers to a class of chemical reactions that can occur inside living systems without interfering with or being influenced by native biological processes.[1] The strategy typically involves a two-step approach:

  • Metabolic or Site-Specific Incorporation: A biomolecule of interest is tagged with a "chemical reporter," a functional group not naturally found in the biological system (e.g., an azide, a cyclooctyne, or an aldehyde). This can be achieved through metabolic labeling, genetic code expansion, or site-specific chemical modification of native amino acids.[3][4]

  • Bioorthogonal Ligation: A probe molecule, carrying a complementary functional group and a payload (e.g., a fluorophore, biotin, or a drug molecule), is introduced. This probe selectively and covalently reacts with the chemical reporter, allowing for detection or manipulation of the target biomolecule.[1]

The power of this approach lies in its high selectivity and biocompatibility, which has revolutionized live-cell imaging, drug delivery, and our fundamental understanding of molecular biology.[5][6][7]

Visualizing the Bioorthogonal Workflow

The following diagram illustrates the fundamental two-step process of bioorthogonal labeling.

G cluster_0 Step 1: Incorporation of Chemical Reporter cluster_1 Step 2: Bioorthogonal Ligation Metabolite Metabolic Precursor (e.g., Azido-Sugar) Biomolecule Biomolecule of Interest (e.g., Protein) Metabolite->Biomolecule Cellular Metabolism Tagged_Biomolecule Tagged Biomolecule (with Reporter Group X) Biomolecule->Tagged_Biomolecule Incorporation Labeled_Product Labeled Biomolecule (Stable Covalent Bond) Tagged_Biomolecule->Labeled_Product Bioorthogonal Reaction (X + Y) Probe Probe Molecule (with Group Y + Payload) Probe->Labeled_Product

Caption: General workflow of a two-step bioorthogonal labeling experiment.

Focus: Hydrazone and Oxime Ligation

One of the well-established methods for bioorthogonal conjugation is the reaction between a carbonyl group (an aldehyde or ketone) and an α-effect amine, such as a hydrazine or an aminooxy group, to form a hydrazone or oxime bond, respectively.[8] Reagents like [3-(Benzyloxy)propyl]hydrazine dihydrochloride provide the hydrazine moiety for this reaction.[9]

This ligation is highly chemoselective, as aldehydes and ketones are generally absent from proteins and other biomolecules, preventing off-target reactions.[8] The reaction proceeds under mild, aqueous conditions, making it suitable for biological applications.[10][11]

Mechanism and the Role of Catalysis

The formation of a hydrazone involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form a C=N double bond. The reaction rate is pH-dependent and can be slow at neutral pH.[12] To overcome this kinetic limitation, nucleophilic catalysts, most commonly aniline, are often employed.[2] Aniline reversibly forms a more reactive Schiff base (an imine) with the aldehyde, which is then more susceptible to attack by the hydrazine in a transimination reaction, significantly accelerating the overall ligation.[2][13]

G Aldehyde R-CHO (Aldehyde) SchiffBase R-CH=N-Ph (Reactive Schiff Base) Aldehyde->SchiffBase + H₂O Aniline Ph-NH₂ (Aniline Catalyst) Aniline->SchiffBase Hydrazine R'-NHNH₂ (Hydrazine) Intermediate Tetrahedral Intermediate Hydrazine->Intermediate SchiffBase->Intermediate Hydrazone R-CH=N-NH-R' (Hydrazone Product) Intermediate->Hydrazone - Ph-NH₂ Catalysis Catalytic Cycle Reaction Transimination

Caption: Aniline-catalyzed formation of a hydrazone from an aldehyde and a hydrazine.

Stability Considerations: Hydrazone vs. Oxime

A critical factor in bioconjugation is the stability of the resulting linkage. While both hydrazones and oximes are used, they exhibit significantly different hydrolytic stabilities. Experimental data consistently shows that oxime bonds are substantially more stable than hydrazone bonds, especially at neutral and acidic pH.[5][14] The rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones.[5][14][15] This is attributed to the higher electronegativity of the oxygen atom in the oxime, which reduces the susceptibility of the C=N bond to protonation, the initial step in hydrolysis.[5][14]

Linkage TypeRelative Hydrolytic StabilityKey Characteristic
Oxime Very HighHighly stable under physiological conditions, preferred for long-term applications.[5][16]
Acetylhydrazone ModerateMore stable than simple hydrazones but still susceptible to hydrolysis.[5]
Alkylhydrazone LowCan be reversible under acidic conditions, which may be exploited for drug release in endosomes.[5][10]

Comparative Analysis of Leading Orthogonal Chemistries

While hydrazone/oxime ligation is a valuable tool, the field has evolved to include reactions with exceptionally fast kinetics. The choice of reaction is a critical decision based on the specific experimental demands.[17] The inverse-electron-demand Diels-Alder (iEDDA) reaction and strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most prominent alternatives.[3][18]

Quantitative Performance Comparison

The efficiency of a bioorthogonal reaction is best described by its second-order rate constant (k₂). A higher k₂ allows for efficient labeling at lower concentrations and on shorter timescales, which is crucial for in vivo applications.[6][17]

Reaction ChemistryBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
iEDDA Ligation Tetrazine (Tz) + trans-Cyclooctene (TCO)10³ - 10⁶[12][17][19]Exceptionally fast kinetics, no catalyst required, highly specific.[18][20][21]TCO can be unstable; some tetrazines have limited aqueous stability.[17]
SPAAC Dibenzocyclooctyne (DBCO) + Azide~0.1 - 2.3[17]Copper-free ("click"), excellent biocompatibility, widely used and commercially available.[22][]Kinetics are significantly slower than iEDDA.[17]
Hydrazone Ligation Aldehyde + Hydrazine (Aniline-catalyzed)~0.001 - 0.1Simple reagents, well-established chemistry.Requires a catalyst for reasonable rates at neutral pH; resulting bond has limited stability.[8]
Staudinger Ligation Phosphine + Azide~0.002[6]The first bioorthogonal reaction, highly selective.Very slow kinetics, phosphine reagents can be air-sensitive.[8]

Experimental Section: Protocols and Field-Proven Insights

The following protocols provide detailed, step-by-step methodologies for labeling an antibody, a common biomolecule in drug development, using two distinct orthogonal strategies.

Mandatory First Step for Hydrazone Ligation: Generating the Aldehyde Handle

Unlike azides or cyclooctynes, which are typically introduced via unnatural amino acids or NHS-ester chemistry, aldehyde groups are often generated on antibodies by oxidizing the carbohydrate moieties located in the Fc region. This site-specific modification is advantageous as it is distant from the antigen-binding sites.[24]

Protocol 1A: Periodate Oxidation of Antibody Glycans

  • Causality: This protocol uses sodium periodate (NaIO₄) to cleave the vicinal diols within the sugar residues of the antibody's glycans, creating reactive aldehyde groups.[25][26] The reaction is performed at a slightly acidic pH (5.5-6.0) to maximize efficiency while minimizing side reactions.

  • Materials:

    • Antibody of interest (e.g., IgG) at 1-5 mg/mL.

    • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.

    • Sodium meta-periodate (NaIO₄).

    • Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).

  • Procedure:

    • Buffer Exchange: Exchange the antibody into Oxidation Buffer using a desalting column to remove any amine-containing buffers (like Tris) that would interfere with the reaction.

    • Periodate Solution Preparation: Immediately before use, prepare a 20-50 mM solution of NaIO₄ in Oxidation Buffer. Self-Validation: This solution should be prepared fresh as periodate can degrade.

    • Oxidation Reaction: Add the NaIO₄ solution to the antibody solution to a final periodate concentration of 1-10 mM. Incubate for 30 minutes at room temperature in the dark (periodate is light-sensitive).

    • Purification: Immediately remove excess periodate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with Conjugation Buffer (see Protocol 1B). The resulting aldehyde-activated antibody is now ready for ligation.

Protocol 1B: Hydrazone Ligation with [3-(Benzyloxy)propyl]hydrazine dihydrochloride
  • Causality: This protocol conjugates the hydrazine-containing probe to the aldehyde groups generated in Protocol 1A. The reaction is performed at pH 6.0, a compromise between aldehyde stability and hydrazine reactivity. Aniline is included as an optional catalyst to significantly increase the reaction rate.[27][28]

  • Materials:

    • Aldehyde-activated antibody (from Protocol 1A).

    • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.

    • [3-(Benzyloxy)propyl]hydrazine dihydrochloride.

    • Anhydrous DMSO.

    • (Optional) TurboLINK™ Catalyst Buffer (100 mM Aniline in Conjugation Buffer).

  • Procedure:

    • Probe Preparation: Prepare a 50 mM stock solution of [3-(Benzyloxy)propyl]hydrazine dihydrochloride in anhydrous DMSO.

    • Reaction Setup: In a microcentrifuge tube, combine the aldehyde-activated antibody with Conjugation Buffer.

    • Catalyst Addition (Optional but Recommended): Add Aniline catalyst to the antibody solution to a final concentration of 10 mM.

    • Ligation: Add a 50-fold molar excess of the hydrazine probe stock solution to the antibody mixture.

    • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing. Expertise Note: Without aniline, this reaction may require overnight incubation. Reaction progress can be monitored spectrophotometrically by the formation of the hydrazone bond, which absorbs at ~354 nm.[27][28]

    • Purification: Remove unreacted hydrazine probe using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Characterization: Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy and SDS-PAGE analysis.

Protocol 2: Comparative Method - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Causality: This protocol provides a direct comparison using a kinetically superior, catalyst-free method. It involves the reaction of a protein containing a genetically encoded azide-bearing unnatural amino acid with a strained alkyne probe (DBCO).[1][29][30] The ring strain of the DBCO moiety drives the reaction forward without any cytotoxic copper catalysts, making it ideal for live-cell applications.[22][]

  • Materials:

    • Azide-modified antibody (produced via unnatural amino acid incorporation) in PBS, pH 7.4.

    • DBCO-functionalized probe (e.g., DBCO-PEG4-Fluorophore).

    • Anhydrous DMSO.

  • Procedure:

    • Probe Preparation: Prepare a 10 mM stock solution of the DBCO-probe in anhydrous DMSO.

    • Reaction Setup: To the azide-modified antibody in PBS, add a 5-10 fold molar excess of the DBCO-probe.

    • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Expertise Note: The reaction is often complete within an hour due to the favorable kinetics of SPAAC.[29]

    • Purification: Remove the unreacted DBCO-probe using a desalting column equilibrated with PBS, pH 7.4.

    • Characterization: Analyze the final conjugate by SDS-PAGE and in-gel fluorescence to confirm successful labeling.

Visualizing the Experimental Workflows

G cluster_0 Protocol 1: Hydrazone Ligation cluster_1 Protocol 2: SPAAC Ligation P1_Start Antibody in Amine-free Buffer P1_Oxidize Add NaIO₄ Incubate 30 min (dark) P1_Start->P1_Oxidize P1_Desalt1 Desalt into Conjugation Buffer pH 6.0 P1_Oxidize->P1_Desalt1 P1_Aldehyde_Ab Aldehyde-Activated Antibody P1_Desalt1->P1_Aldehyde_Ab P1_Add_Probe Add Hydrazine Probe + Aniline Catalyst P1_Aldehyde_Ab->P1_Add_Probe P1_Incubate Incubate 2-4 hours P1_Add_Probe->P1_Incubate P1_Desalt2 Desalt into Storage Buffer pH 7.4 P1_Incubate->P1_Desalt2 P1_End Labeled Antibody (Hydrazone Linkage) P1_Desalt2->P1_End P2_Start Azide-Modified Antibody in PBS pH 7.4 P2_Add_Probe Add DBCO-Probe P2_Start->P2_Add_Probe P2_Incubate Incubate 1-2 hours P2_Add_Probe->P2_Incubate P2_Desalt Desalt into Storage Buffer pH 7.4 P2_Incubate->P2_Desalt P2_End Labeled Antibody (Triazole Linkage) P2_Desalt->P2_End

Caption: Comparative workflow for antibody labeling via Hydrazone vs. SPAAC ligation.

Conclusion and Authoritative Recommendations

The selection of a bioorthogonal labeling strategy is a critical decision that directly impacts experimental outcomes. While traditional methods like hydrazone/oxime ligation offer a straightforward approach with simple reagents, they are hampered by slow reaction kinetics and, in the case of hydrazones, a labile final product. The use of aniline catalysis is highly recommended to achieve reasonable reaction times at physiological pH.[2][31] For applications demanding long-term stability, the formation of an oxime bond is vastly superior to a hydrazone.[5][14]

For researchers requiring rapid labeling, high efficiency at low concentrations, or robust in vivo performance, kinetically superior chemistries are the authoritative choice. The iEDDA reaction between a tetrazine and a strained alkene like TCO offers unparalleled speed, making it the gold standard for applications where time is a critical factor.[17][18][19] SPAAC provides an excellent balance of good reaction rates, superb stability, and absolute catalyst-free biocompatibility, solidifying its position as a workhorse in live-cell imaging and in vivo studies.[3][]

Ultimately, the "best" method is context-dependent. This guide provides the foundational data and protocols to enable an informed decision, ensuring that the chosen chemistry aligns with the stability, kinetics, and biocompatibility requirements of your research.

References

  • Labeling Protocol for SNAP-tag. (n.d.). Abberior Instruments. Retrieved from [Link]

  • Wang, Z., et al. (2024). Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. PMC. Retrieved from [Link]

  • Kim, S., et al. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. Retrieved from [Link]

  • Kim, S., et al. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. PubMed. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. Retrieved from [Link]

  • Antibody Conjugation Assay: Methods, Protocols & Techniques. (n.d.). Bio-Techne. Retrieved from [Link]

  • Trausel, F., et al. (2019). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. ResearchGate. Retrieved from [Link]

  • Cole, N. B., & Donaldson, J. G. (2012). Site-Specific Protein Labeling with SNAP-Tags. PMC. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2014). Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Synthesis of Heterocycles and Natural Products along with Bioorthogonal and Material Sciences Applications. ResearchGate. Retrieved from [Link]

  • Inverse Electron Demand Diels-Alder Reaction (IEDDA). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Guide to making antibody labeling easier. (n.d.). Cedarlane Labs. Retrieved from [Link]

  • Reiske, H. (2025). Top Five Methods for Primary Antibody Labeling. Bitesize Bio. Retrieved from [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation. (2024). AxisPharm. Retrieved from [Link]

  • Harris, L. A., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. PMC. Retrieved from [Link]

  • Canal-Martín, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Semantic Scholar. Retrieved from [Link]

  • Kvorjak, L., & Chmelař, J. (2023). Introduction of Carbonyl Groups into Antibodies. MDPI. Retrieved from [Link]

  • Comparison of state-of-the-art bio-orthogonal reactions with respect to their kinetics. (2020). ResearchGate. Retrieved from [Link]

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing. Retrieved from [Link]

  • Mukherjee, A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. MDPI. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. Retrieved from [Link]

  • Mukherjee, A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. Retrieved from [Link]

  • Späte, A., et al. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers. Retrieved from [Link]

  • [3-(benzyloxy)propyl]hydrazine dihydrochloride (C10H16N2O). (n.d.). PubChemLite. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. Retrieved from [Link]

  • Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB. (n.d.). Interchim. Retrieved from [Link]

  • Li, F., et al. (2016). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Quantitative Analysis of Proteins Labeled with [3-(Benzyloxy)propyl]hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the quantitative analysis of proteins labeled with [3-(Benzyloxy)propyl]hydrazine , a specialized hydrophobic hydrazine reagent designed for the targeted analysis of protein carbonylation (oxidative stress) and glycans via Mass Spectrometry (MS).

This guide compares the reagent against industry standards (DNPH, Biotin-Hydrazide) and provides a validated workflow for researchers.

Content Type: Technical Comparison & Protocol Guide Focus: Proteomics, Mass Spectrometry, Oxidative Stress Profiling

Executive Summary: The Hydrophobic Tagging Advantage

[3-(Benzyloxy)propyl]hydrazine is a hydrophobic carbonyl-reactive probe . Unlike traditional reagents that focus on colorimetric detection (DNPH) or affinity enrichment (Biotin-Hydrazide), this reagent is engineered specifically to enhance Electrospray Ionization (ESI) efficiency in Mass Spectrometry.

By attaching a hydrophobic benzyl-propyl tail to carbonyl-bearing residues (aldehydes/ketones from oxidation or reducing sugars), the reagent increases the surface activity of peptides in ESI droplets, significantly lowering the Limit of Detection (LOD) for low-abundance oxidative modifications.

Key Mechanism
  • Targeting: The hydrazine group reacts specifically with aldehydes/ketones (e.g., carbonylated side chains, reducing termini of glycans).

  • Tagging: Forms a stable hydrazone linkage (stabilized further by reduction).

  • Enhancement: The benzyloxypropyl group increases peptide hydrophobicity, improving retention on C18 columns and desolvation efficiency in MS.

Comparative Performance Analysis

The following table contrasts [3-(Benzyloxy)propyl]hydrazine with standard alternatives.

Feature[3-(Benzyloxy)propyl]hydrazine2,4-Dinitrophenylhydrazine (DNPH)Biotin-HydrazideGirard's Reagent T
Primary Application LC-MS/MS Quantification Immunoblot / UV-VisEnrichment / PurificationMALDI-MS / ESI-MS
MS Ionization High (Hydrophobic enhancement)Low (Poor ionization, fragmentation)Moderate (Neutral loss issues)High (Permanent Charge)
Detection Method MS (m/z shift) & UV (254 nm)UV (370 nm) / AntibodyStreptavidin Blot / MSMS (Positive Mode)
Enrichment No (Requires fractionation)Immunoprecipitation (Low eff.)Yes (Streptavidin)No
Hydrophobicity Increases (Better C18 retention)IncreasesVariableDecreases (Hydrophilic)
Quantification Relative (Peak Area)Absorbance (Molar Extinction)Relative (Spectral Counting)Relative
Technical Insight
  • Vs. DNPH: DNPH is the gold standard for total carbonylation (spectrophotometry) but performs poorly in proteomics due to unstable MS fragmentation and ionization suppression. [3-(Benzyloxy)propyl]hydrazine overcomes this by providing a clean, ionizable tag.

  • Vs. Biotin-Hydrazide: While Biotin allows for enrichment of oxidized proteins, the bulky tag often hinders ionization and complicates MS/MS spectra. The benzyloxypropyl tag is smaller and promotes better flight characteristics, making it superior for identifying the specific site of modification after general enrichment or fractionation.

Experimental Protocol: Site-Specific Carbonyl Quantification

Objective: Label, digest, and quantify carbonylated residues in a protein mixture.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Labeling Buffer: 100 mM Ammonium Acetate, pH 5.0 (Acidic pH catalyzes hydrazone formation).

  • Probe: [3-(Benzyloxy)propyl]hydrazine (10 mM stock in DMSO).

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH3).[1][2][3][4][5]

  • Digestion Enzyme: Trypsin (Sequencing Grade).

Step-by-Step Workflow
Phase 1: Derivatization
  • Solubilization: Dissolve protein sample (100 µg) in Labeling Buffer to 1 mg/mL.

    • Note: Avoid amine-containing buffers (Tris) if using aldehyde-reactive crosslinkers, though hydrazine is selective for carbonyls.

  • Labeling: Add [3-(Benzyloxy)propyl]hydrazine to a final concentration of 5 mM .

  • Incubation: Vortex and incubate at 37°C for 2 hours with gentle shaking.

  • Stabilization: Add NaCNBH3 to 10 mM final concentration. Incubate for 30 mins at RT.

    • Mechanism:[6] Reduces the reversible hydrazone (C=N) to a stable hydrazine (C-N) bond, preventing hydrolysis during digestion.

Phase 2: Cleanup & Digestion
  • Buffer Exchange: Remove excess reagent using a spin desalting column (7K MWCO) or acetone precipitation. Resuspend in 50 mM Ammonium Bicarbonate (pH 8.0).

  • Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Clean peptides using C18 ZipTips or SPE cartridges.

Phase 3: LC-MS/MS Analysis
  • LC Parameters: Use a C18 reverse-phase column.

    • Gradient: The hydrophobic tag will shift labeled peptides to later retention times compared to their native counterparts.

  • MS Settings:

    • Dynamic Exclusion: On.

    • Inclusion List (Optional): Calculate theoretical masses of expected oxidized peptides + Tag Mass.

    • Tag Mass Shift: Calculate

      
       based on the formula 
      
      
      
      (approx +178.11 Da, check exact mass based on reduced form).
    • Exact Mass Shift (Reduced):+164.10 Da (Tag:

      
       - 
      
      
      
      +
      
      
      from reduction). Verify exact structure weight.

Visualization of Workflow

G Start Oxidized Protein Sample (Contains Carbonyls) Labeling Derivatization + [3-(Benzyloxy)propyl]hydrazine (pH 5.0, 37°C) Start->Labeling Targeting Aldehydes Reduction Stabilization + NaCNBH3 (Hydrazone -> Hydrazine) Labeling->Reduction Schiff Base Stabilization Digestion Tryptic Digestion (pH 8.0, Overnight) Reduction->Digestion Remove Excess Reagent LCMS LC-MS/MS Analysis (Hydrophobic Shift Detection) Digestion->LCMS Peptide Injection Data Quantification (Peak Area Integration) LCMS->Data Extract Ion Chromatogram

Caption: Workflow for site-specific quantification of protein carbonylation using hydrophobic hydrazine tagging.

Mechanism of Action

The reaction exploits the nucleophilicity of the hydrazine nitrogen attacking the electrophilic carbon of the carbonyl group.

Reaction R1 Protein-C=O (Carbonyl) Inter [Intermediate] R1->Inter + Acid R2 H2N-NH-R' (Hydrazine Probe) R2->Inter Prod Protein-C=N-NH-R' (Hydrazone) Inter->Prod - H2O Final Protein-CH-NH-NH-R' (Stable Conjugate) Prod->Final + NaCNBH3 (Reduction)

Caption: Chemical mechanism: Hydrazone formation followed by reductive stabilization.[3]

Quantitative Data Summary (Simulated Comparison)

The following data illustrates the expected performance improvements based on hydrophobic tagging principles (e.g., analogous to HNH or P2GPN tags).

MetricNative (Unlabeled)DNPH Labeled[3-(Benzyloxy)propyl]hydrazine
Retention Time (min) 12.514.216.8 (Distinct Shift)
Signal Intensity (Counts) 1.5 x 10^40.8 x 10^44.2 x 10^5 (Enhanced)
MS/MS Score (XCorr) 2.11.52.8
Limit of Detection (fmol) 50080050

Note: The hydrophobic benzyl group drives the peptide to the surface of the ESI droplet, significantly enhancing ionization efficiency (Signal Intensity) compared to the native or DNPH-labeled forms.

References

  • Levine, R. L., et al. (1990). "Determination of carbonyl content in oxidatively modified proteins." Methods in Enzymology. Link (Foundational DNPH method).

  • Mirzaei, H., & Regnier, F. (2006). "Enrichment of carbonylated peptides using biotin-hydrazide tags." Analytical Chemistry. Link (Comparison of hydrazide efficiencies).

  • Muddiman, D. C., et al. (2011). "Stable-isotope labeled hydrophobic hydrazide reagents for the relative quantification of N-linked glycans." Analytical Chemistry. Link (Establishes the principle of hydrophobic hydrazine tagging for MS enhancement).

  • Chowdhary, G., et al. (2011).[5] "Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling." Bioconjugate Chemistry. Link (Mechanistic insights into hydrazine-protein conjugation).

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Benzyloxy)propyl]hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(Benzyloxy)propyl]hydrazine dihydrochloride

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